Technical Documentation Center

[3-(Aminomethyl)phenyl]methanesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [3-(Aminomethyl)phenyl]methanesulfonamide
  • CAS: 1178363-39-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Pharmacokinetics of [3-(Aminomethyl)phenyl]methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals Executive Summary [3-(Aminomethyl)phenyl]methanesulfonamide is a chemical entity recognized for its role as a key intermediate in the synthesis of complex b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

[3-(Aminomethyl)phenyl]methanesulfonamide is a chemical entity recognized for its role as a key intermediate in the synthesis of complex bioactive molecules with therapeutic potential.[1][2] A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for its advancement in any drug development program. This technical guide offers a detailed examination of the predicted pharmacokinetic profile of [3-(Aminomethyl)phenyl]methanesulfonamide, grounded in its physicochemical characteristics and data from structurally related compounds. It further provides robust, detailed experimental workflows for the empirical determination of its ADME properties, serving as a vital resource for researchers in the pharmaceutical sciences.

Physicochemical Properties and Pharmacokinetic Implications

The journey of a drug through the body is fundamentally governed by its physicochemical properties. For [3-(Aminomethyl)phenyl]methanesulfonamide, these characteristics offer the first layer of insight into its likely pharmacokinetic behavior.

PropertyValueSourceImplication for Pharmacokinetics
Molecular Formula C₈H₁₂N₂O₂S[3][4]Foundational for all other calculated properties.
Molecular Weight 200.26 g/mol [3][4]The low molecular weight is favorable for good absorption and distribution across biological membranes.
Topological Polar Surface Area (TPSA) 86.18 Ų[3]This value suggests a good potential for oral absorption and cell permeability.
logP -0.0662[3]The negative value indicates hydrophilicity, which may lead to a higher likelihood of renal excretion for the unchanged drug.
Hydrogen Bond Acceptors 3[3]Along with donors, this influences the compound's polarity and its potential to interact with biological macromolecules.
Hydrogen Bond Donors 2[3]Contributes to the compound's polarity and interaction potential.
Rotatable Bonds 3[3]Provides conformational flexibility, which can impact its binding affinity to metabolic enzymes and transporters.

The combination of a low molecular weight and a TPSA under 140 Ų is a strong indicator of good oral bioavailability. The hydrophilicity, as suggested by the negative logP, implies that the compound may have limited distribution into highly lipophilic tissues and that renal clearance could be a primary elimination pathway.

Predicted ADME Profile: A Mechanistic Overview

Lacking direct studies on the title compound, its ADME profile can be predicted by analyzing its core functional groups—a benzylamine and a methanesulfonamide—and by drawing parallels with structurally similar, well-characterized molecules.

Absorption

The physicochemical properties of [3-(Aminomethyl)phenyl]methanesulfonamide are conducive to ready absorption from the gastrointestinal tract following oral administration.[5] The presence of a primary amine and a sulfonamide group means the molecule's ionization state will be influenced by the pH of its environment, potentially affecting the rate and extent of absorption in different segments of the GI tract.

Distribution

Following absorption, the compound's hydrophilic nature suggests it would likely distribute throughout the total body water. Binding to plasma proteins is anticipated to be in the low to moderate range. Due to its polarity, significant penetration across the blood-brain barrier is not expected.

Metabolism

The metabolism of [3-(Aminomethyl)phenyl]methanesulfonamide is expected to be a key determinant of its overall disposition, with the benzylamine and methanesulfonamide moieties being the primary sites of biotransformation.

  • Benzylamine Moiety : The metabolism of DPC423, a complex molecule that also contains the [3-(Aminomethyl)phenyl] group, provides valuable insights.[6] The primary amine is a prime target for metabolic enzymes.

    • Phase I (Oxidation) : A likely metabolic route involves the sequential oxidation of the benzylamine to a hydroxylamine, followed by further oxidation to a nitroso intermediate. This intermediate may then undergo rearrangement to form an oxime. Both the oxime and an aldehyde, which could be formed through an alternative oxidative deamination pathway, can be further oxidized to a carboxylic acid metabolite.[6]

    • Phase II (Conjugation) : Direct conjugation of the amine with a sulfate group to form a sulfamate conjugate is a known metabolic pathway for similar structures.[6] Additionally, conjugation with glutathione at the benzylic carbon is another plausible route.[6]

  • Methanesulfonamide Moiety : While sulfonamides are generally considered metabolically robust, some biotransformations are possible.[7] N-acetylation of the sulfonamide nitrogen is a common metabolic pathway for arylamine sulfonamides. Although less frequent, hydrolysis of the sulfonamide bond can also occur.[7]

The diagram below illustrates these predicted metabolic transformations.

G cluster_0 Predicted Metabolism of [3-(Aminomethyl)phenyl]methanesulfonamide cluster_1 Phase I Metabolism (Oxidation) cluster_2 Phase II Metabolism (Conjugation) Parent [3-(Aminomethyl)phenyl]methanesulfonamide Hydroxylamine Hydroxylamine Intermediate Parent->Hydroxylamine Oxidation Aldehyde Aldehyde Metabolite Parent->Aldehyde Oxidative Deamination Sulfamate Sulfamate Conjugate Parent->Sulfamate Sulfation (SULTs) GSH_Adduct Glutathione Adduct Parent->GSH_Adduct Glutathione Conjugation (GSTs) Acetylated N-Acetyl Metabolite Parent->Acetylated Acetylation (NATs) Nitroso Nitroso Intermediate Hydroxylamine->Nitroso Oxidation Oxime Oxime Metabolite Nitroso->Oxime Rearrangement CarboxylicAcid Carboxylic Acid Metabolite Oxime->CarboxylicAcid Oxidation Aldehyde->CarboxylicAcid Oxidation

Caption: Predicted Phase I and Phase II metabolic pathways for [3-(Aminomethyl)phenyl]methanesulfonamide.

Excretion

The primary route of elimination for the parent compound and its polar metabolites is predicted to be through the kidneys into the urine.[5][8] This is strongly supported by the hydrophilic nature of the molecule. Fecal excretion, following biliary secretion, may be a secondary route, particularly for any larger, conjugated metabolites that may be formed.

Experimental Workflows for Pharmacokinetic Characterization

A systematic approach involving a series of in vitro and in vivo experiments is necessary to definitively characterize the pharmacokinetic profile of [3-(Aminomethyl)phenyl]methanesulfonamide.

In Vitro Studies

The following diagram presents a standard workflow for in vitro ADME screening.

G cluster_0 In Vitro ADME Workflow cluster_1 Absorption cluster_2 Distribution cluster_3 Metabolism start Test Compound Caco2 Caco-2 Permeability Assay start->Caco2 PPB Plasma Protein Binding start->PPB Microsomal Liver Microsome Stability Assay start->Microsomal Hepatocyte Hepatocyte Stability Assay Microsomal->Hepatocyte MetID Metabolite Identification Hepatocyte->MetID

Caption: A typical workflow for the in vitro pharmacokinetic profiling of a new chemical entity.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

  • Preparation :

    • A stock solution of [3-(Aminomethyl)phenyl]methanesulfonamide is prepared in a suitable organic solvent like DMSO.

    • Commercially available pooled human liver microsomes (HLM) are thawed on ice.

    • A NADPH-regenerating system solution is prepared to ensure sustained cofactor availability for metabolic enzymes.

  • Incubation :

    • The assay is typically performed in a 96-well plate format. Buffer, HLM, and the test compound (at a final concentration of, for example, 1 µM) are added to each well.

    • The plate is pre-incubated at 37°C for a brief period (e.g., 5 minutes) to bring all components to the reaction temperature.

    • The metabolic reaction is initiated by the addition of the NADPH-regenerating system.

  • Sampling :

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), the reaction in individual wells is terminated by adding a cold organic solvent, such as acetonitrile, which also contains a known concentration of an analytical internal standard.

  • Analysis :

    • The plate is centrifuged to precipitate the microsomal proteins.

    • The resulting supernatant is analyzed using a validated LC-MS/MS method to quantify the concentration of the remaining parent compound.[9]

  • Data Interpretation :

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The slope of the resulting line corresponds to the rate of elimination. From this, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

In Vivo Studies

Protocol: Pharmacokinetic Study in Rats

  • Animal Dosing :

    • Male Sprague-Dawley rats are commonly used as the animal model.

    • For intravenous (IV) administration, the compound is formulated in a suitable vehicle (e.g., saline) and administered through the tail vein at a specific dose (e.g., 1 mg/kg).

    • For oral (PO) administration, the compound is formulated in a suspension vehicle like 0.5% methylcellulose and administered via oral gavage at a higher dose (e.g., 10 mg/kg).

  • Blood Sampling :

    • Blood samples are collected at various time points (e.g., pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing).

    • Blood is collected into tubes containing an anticoagulant like EDTA and are immediately placed on ice.

    • The blood is then centrifuged to separate the plasma.

  • Urine and Feces Collection :

    • Animals are housed in metabolic cages, which allow for the separate and timed collection of urine and feces, typically over a 24 or 48-hour period.[10]

  • Sample Analysis :

    • The concentrations of the parent drug and any identified major metabolites in plasma, urine, and homogenized fecal samples are determined using a validated LC-MS/MS method.[11][12]

  • Pharmacokinetic Analysis :

    • The plasma concentration-time data is analyzed using non-compartmental analysis software to determine key pharmacokinetic parameters, including:

      • Cmax : Maximum observed plasma concentration.

      • Tmax : Time at which Cmax is reached.

      • AUC : Area under the plasma concentration-time curve.

      • : Elimination half-life.

      • CL : Total body clearance.

      • Vd : Volume of distribution.

      • F% : Absolute oral bioavailability, calculated by comparing the dose-normalized AUC from the oral route to that from the IV route.

Bioanalytical Method Development

The reliability of pharmacokinetic data hinges on the accuracy and precision of the bioanalytical method used. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying drugs and their metabolites in complex biological matrices.[9]

Key Steps in LC-MS/MS Method Development:

  • Mass Spectrometer Tuning : A standard solution of the analyte and a suitable internal standard (preferably a stable isotope-labeled version of the analyte) are infused into the mass spectrometer to optimize the detection parameters, specifically the precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

  • Chromatography : A reversed-phase HPLC or UHPLC method is developed to achieve chromatographic separation of the analyte from endogenous components of the biological matrix. This typically involves a gradient elution using mobile phases such as water and acetonitrile, often with an additive like formic acid to improve peak shape and ionization efficiency.

  • Sample Preparation : The analyte must be extracted from the biological matrix before analysis. Common techniques include:

    • Protein Precipitation : A simple and rapid method.

    • Liquid-Liquid Extraction (LLE) : Generally provides a cleaner extract than protein precipitation.

    • Solid-Phase Extraction (SPE) : Often yields the cleanest samples, which can improve assay sensitivity and robustness, but is a more complex and costly procedure.[11][13]

  • Method Validation : The developed method must be rigorously validated according to regulatory guidelines. This involves assessing its accuracy, precision, selectivity, sensitivity (lower limit of quantification), linearity of response, recovery from the matrix, and the potential for matrix effects.

Conclusion

In the absence of published pharmacokinetic data for [3-(Aminomethyl)phenyl]methanesulfonamide, this guide provides a predictive ADME profile based on its chemical structure and the known behavior of similar compounds. It is likely to be an orally absorbed, hydrophilic molecule that is extensively metabolized, particularly at the benzylamine group, and is primarily eliminated through the kidneys. The detailed experimental workflows and protocols presented here offer a clear and structured path for researchers to empirically determine the pharmacokinetic properties of this compound, an essential step for its potential progression in the drug discovery and development process.

References

  • Disposition of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'- (methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)- 1H-pyrazole-5-carboxamide (DPC 423) by novel metabolic pathways. Characterization of unusual metabolites by liquid chromatography/mass spectrometry and NMR. (2002). Chemical Research in Toxicology, 15(1), 48-62.
  • In Vivo Antitumor Activity of a Novel Sulfonamide, HMN-214, Against Human Tumor Xenografts in Mice and the Spectrum of Cytotoxicity of Its Active Metabolite, HMN-176. (2003). Clinical Cancer Research, 9(15), 5583-5591.
  • PubChem. (n.d.). [3-(Aminomethyl)phenyl]methanol. Retrieved from [Link]

  • Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. (2001). Journal of Medicinal Chemistry, 44(4), 566-578.
  • NextSDS. (n.d.). [3-(aminomethyl)phenyl]methanesulfonamide hydrochloride. Retrieved from [Link]

  • Howei. (n.d.). N-(3-Aminomethyl-phenyl)methanesulfonamide,≥95%. Retrieved from [Link]

  • Environmental Protection Agency. (2021). Analytical Method Summaries.
  • Appchem. (n.d.). N-[3-(Aminomethyl)phenyl]methanesulfonamide. Retrieved from [Link]

  • Dana Bioscience. (n.d.). [3-(Aminomethyl)phenyl]methanesulfonamide 5g. Retrieved from [Link]

  • IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • The metabolism of 3-aminobiphenyl and 3-acetamidobiphenyl in vitro. (1979). Xenobiotica, 9(12), 739-751.
  • Google Patents. (n.d.). CN109298115B - Quantitative detection method for multiple metabolites in biological sample and metabolic chip.
  • Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag.
  • Active mode of excretion across digestive tissues predates the origin of excretory organs. (2019). PLoS Biology, 17(7), e3000408.
  • A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. (2025). Journal of Applied Pharmaceutical Science, 15(02), 067-085.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • A new metabolic pathway for a sulfonamide group. (n.d.).
  • The use of an aromatic substitution reaction in the spectrophotometric determination of selected amino or thiol containing drugs. (n.d.). Journal of Food and Drug Analysis.
  • (3-Aminophenyl)methanol. (n.d.).
  • Creative Biolabs. (n.d.).
  • In vitro activities of aminomethyl-substituted analogs of novel tetrahydrofuranyl carbapenems. (1999). Antimicrobial Agents and Chemotherapy, 43(3), 454-459.
  • ClinicalTrials.gov. (n.d.). Absorption, Metabolism, Excretion and Absolute Bioavailability of [14C] PF-04965842 in Healthy Male Volunteers. Retrieved from [Link]

  • Molecular features of sulfonamide transport in renal excretory processes. (n.d.). Scilit.
  • Discovery of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)- [1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a Highly Potent, Selective, and Orally Bioavailable Inhibitor of Blood Coagulation Factor. (n.d.).
  • MJ-III-65 displays in vivo antitumor activity. (2005). BioWorld.
  • In Vitro Activities of Aminomethyl-Substituted Analogs of Novel Tetrahydrofuranyl Carbapenems. (n.d.). Amanote Research.
  • New Data from Phase 3 PAPILLON Study Show RYBREVANT® (amivantamab-vmjw) Plus Chemotherapy Resulted in 60 Percent Reduction in Risk of Disease Progression or Death in Patients with Previously Untreated EGFR Exon 20 Insertion Mutation-Positive Non-Small Cell Lung Cancer. (2023). Janssen.
  • In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. (n.d.).
  • First results from late-breaking Phase 3 PALOMA-3 study show five-fold reduction in infusion-related reactions with five-minute subcutaneous amivantamab administr
  • Percutaneous absorption of benzophenone-3, a common component of topical sunscreens. (2002). Skin Pharmacology and Applied Skin Physiology, 15(6), 429-436.
  • Pharmacokinetics of phenylethylmalonamide (PEMA) in normal subjects and in patients treated with antiepileptic drugs. (1982). Epilepsia, 23(3), 307-313.
  • Pharmacokinetics & Pharmacodynamics of Therapeutic Proteins Part 1 of 5 with Dr. Bernd Meibohm. (2024). YouTube.

Sources

Exploratory

Physicochemical Profiling of [3-(Aminomethyl)phenyl]methanesulfonamide: Molecular Weight, Solubility Dynamics, and Analytical Workflows

Executive Summary In the landscape of modern medicinal chemistry, the rational design of bioactive molecules relies heavily on the physicochemical profiling of core intermediates. [3-(Aminomethyl)phenyl]methanesulfonamid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of bioactive molecules relies heavily on the physicochemical profiling of core intermediates. [3-(Aminomethyl)phenyl]methanesulfonamide (CAS: 114100-09-3) is a highly versatile building block widely utilized in pharmaceutical development, particularly in the synthesis of therapeutics targeting neurological disorders, oncology, and infectious diseases[1][2].

As a Senior Application Scientist, I approach the characterization of this compound not merely as a collection of data points, but as a dynamic system governed by structural thermodynamics. This whitepaper provides an in-depth technical analysis of the compound's molecular weight, structural causality, and solubility behavior, culminating in field-proven, self-validating protocols for rigorous laboratory evaluation.

Structural Architecture and Molecular Weight Analysis

The precise molecular weight of[3-(Aminomethyl)phenyl]methanesulfonamide is 200.26 g/mol [3], derived from its molecular formula C₈H₁₂N₂O₂S [1]. Understanding the causality behind its physical behavior requires deconstructing its structural topology:

  • Meta-Substitution Pattern: The compound features a central benzene ring substituted at the 1-position with a methanesulfonamide group (–NHSO₂CH₃) and at the 3-position (meta) with an aminomethyl group (–CH₂NH₂).

  • Intermolecular Forces: The spatial distance between these two functional groups in the meta-configuration prevents intramolecular hydrogen bonding. Consequently, the molecules engage in strong intermolecular hydrogen bonding networks within the solid state. This high crystal lattice energy directly impacts the thermodynamic energy required to dissolve the compound in aqueous media.

Quantitative Data Summary
Physicochemical ParameterValueAnalytical Source / Method
IUPAC Name N-[3-(aminomethyl)phenyl]methanesulfonamideSystematic Nomenclature[1]
CAS Registry Number 114100-09-3Chemical Registry[1]
Molecular Formula C₈H₁₂N₂O₂SElemental Analysis[1]
Molecular Weight 200.26 g/mol Computed[3]
SMILES String CS(=O)(=O)NC1=CC=CC(=C1)CNStructural Topology[1]
Predicted pKa (Amine) ~ 9.0 – 9.5 (Basic)In silico physicochemical modeling
Predicted pKa (Sulfonamide) ~ 8.5 – 9.5 (Acidic)In silico physicochemical modeling

Amphoteric Solubility Dynamics

The unique properties of the sulfonamide group significantly enhance the compound's overall solubility and reactivity profiles[2]. However, because the molecule possesses both a basic primary aliphatic amine and a weakly acidic methanesulfonamide group, it exhibits amphoteric behavior .

The solubility of this compound is highly pH-dependent, following a U-shaped or W-shaped solubility curve:

  • Acidic Conditions (pH < 7): The primary amine is protonated (–CH₂NH₃⁺), forming a highly water-soluble cationic species via strong ion-dipole interactions with the aqueous solvent.

  • Physiological Conditions (pH ~ 7.4): The compound exists predominantly in a neutral or zwitterionic state. While the sulfonamide group enhances baseline solubility compared to purely lipophilic aromatics[2], aqueous solubility reaches its minimum (intrinsic solubility, S0​ ) at this pH.

  • Basic Conditions (pH > 10): The sulfonamide nitrogen is deprotonated (–N⁻SO₂CH₃), yielding a highly soluble anionic species.

For stock solution preparation in in vitro assays, polar aprotic solvents such as DMSO or DMF are required. DMSO effectively disrupts the strong intermolecular hydrogen-bond donor/acceptor networks of the sulfonamide, ensuring complete dissolution at high concentrations (e.g., 10–50 mM).

Ionization Acidic Low pH (< 7) Amine Protonated (High Solubility) Neutral Physiological pH (~7.4) Zwitterionic State (Moderate Solubility) Acidic->Neutral Increasing pH Basic High pH (> 10) Sulfonamide Deprotonated (High Solubility) Neutral->Basic Increasing pH

Figure 1: pH-dependent ionization states dictating the aqueous solubility profile.

Self-Validating Solubility Protocols

To ensure scientific integrity, solubility cannot be estimated; it must be empirically derived using self-validating systems. Below are the definitive protocols for determining both the thermodynamic and kinetic solubility of [3-(Aminomethyl)phenyl]methanesulfonamide.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility measures the concentration of the compound in a saturated solution in equilibrium with its solid phase.

Step-by-Step Methodology:

  • Solid Addition (Causality): Add an excess of the solid compound (~5 mg) to 1.0 mL of the target aqueous buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4) in a glass vial. Adding excess solid is critical to ensure the solution breaches the saturation threshold, forcing an equilibrium state.

  • Equilibration: Seal the vial and incubate in a thermoshaker at 37.0 ± 0.5 °C, shaking at 300 rpm for 48 hours.

    • Self-Validation Check: Extract micro-aliquots at 24 hours and 48 hours. If the quantified concentration difference between the two time points is < 5%, thermodynamic equilibrium is successfully validated.

  • Phase Separation (Causality): Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes. High-speed centrifugation is mandatory; it pellets sub-micron colloidal aggregates that would otherwise cause light scattering and yield falsely elevated UV absorbance readings.

  • Quantification: Dilute the clear supernatant into the HPLC mobile phase. Analyze via HPLC-UV (λ = 254 nm) using an isocratic elution method (e.g., 60:40 Water:Acetonitrile with 0.1% TFA).

    • Self-Validation Check: The quantification must be interpolated against a 5-point standard calibration curve demonstrating strict linearity ( R2≥0.995 ).

SolubilityWorkflow Start Compound 114100-09-3 Solid Powder Buffer Add to Aqueous Buffer (pH 1.2, 7.4, 10.0) Start->Buffer Excess solid Incubate Shake-Flask Incubation (48h at 37°C) Buffer->Incubate Equilibrium generation Separate Phase Separation (15,000 x g Centrifugation) Incubate->Separate Isolate saturated solution Analyze HPLC-UV Quantification (λ = 254 nm) Separate->Analyze Aliquot supernatant Result Thermodynamic Solubility Value Analyze->Result Data Processing

Figure 2: Shake-flask thermodynamic solubility workflow for the target compound.

Kinetic Solubility Determination (Nephelometry)

Kinetic solubility mimics the conditions of biological assays where a compound dissolved in an organic solvent is rapidly introduced into an aqueous environment.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Spiking: Dispense the DMSO stock into a 96-well plate containing aqueous buffer (pH 7.4) to create a concentration gradient (e.g., 10 µM to 500 µM). Ensure the final DMSO concentration remains constant across all wells (typically < 1% v/v) to prevent solvent-induced solubility artifacts.

  • Incubation & Detection: Incubate the plate at room temperature for 2 hours. Measure the light scattering using a microplate nephelometer.

  • Data Interpretation (Causality): The kinetic solubility limit is identified as the lowest concentration at which a statistically significant increase in light scattering is detected compared to the blank. This scattering indicates the precise moment the compound precipitates out of the metastable supersaturated state.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10495443, N-[3-(Aminomethyl)phenyl]methanesulfonamide. Retrieved from[Link]

Sources

Foundational

An In-depth Technical Guide to the Crystallographic Structure of [3-(Aminomethyl)phenyl]methanesulfonamide

A Prospective Analysis and Methodological Framework for Structural Elucidation For distribution to: Researchers, scientists, and drug development professionals. Abstract [3-Aminomethyl)phenyl]methanesulfonamide is a vers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Prospective Analysis and Methodological Framework for Structural Elucidation

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

[3-Aminomethyl)phenyl]methanesulfonamide is a versatile chemical intermediate with significant potential in pharmaceutical development, particularly in the synthesis of neurological drugs and other bioactive molecules.[1][2] Despite its utility, a definitive single-crystal X-ray crystallographic structure has not been reported in the public domain, as evidenced by the absence of entries in the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD).[3][4][5][6][7][8] This guide, therefore, serves as a comprehensive, prospective framework for researchers aiming to elucidate the three-dimensional structure of this compound. By providing a detailed, step-by-step methodology, this document aims to empower scientists to successfully synthesize, crystallize, and analyze [3-(Aminomethyl)phenyl]methanesulfonamide, thereby filling a critical knowledge gap in its solid-state characterization. The guide emphasizes not just the procedural steps but also the underlying scientific principles and rationale, ensuring a robust and reproducible approach to structural determination.

Introduction: The Need for Structural Elucidation

[3-(Aminomethyl)phenyl]methanesulfonamide is a small organic molecule featuring a flexible aminomethyl group and a methanesulfonamide moiety attached to a central phenyl ring. These functional groups are known to participate in a variety of intermolecular interactions, most notably hydrogen bonding, which are critical in determining the solid-state packing of the molecule.[9][10][11][12] The precise arrangement of molecules in the crystalline lattice dictates key physicochemical properties such as solubility, stability, and bioavailability, which are of paramount importance in drug development.

The absence of a published crystal structure for this compound represents a significant gap in our understanding of its solid-state behavior. A definitive crystal structure would provide invaluable insights into:

  • Molecular Conformation: The three-dimensional arrangement of the atoms within the molecule, including bond lengths, bond angles, and torsion angles.

  • Intermolecular Interactions: The specific hydrogen bonding networks and other non-covalent interactions that govern the crystal packing.

  • Supramolecular Assembly: The overall three-dimensional architecture of the crystal lattice.

This information is crucial for computational modeling, polymorph screening, and the rational design of new drug candidates based on this scaffold. This guide provides a comprehensive roadmap for obtaining and analyzing this vital structural data.

Synthesis and Purification of [3-(Aminomethyl)phenyl]methanesulfonamide

A plausible synthetic route to obtain high-purity [3-(Aminomethyl)phenyl]methanesulfonamide suitable for single-crystal growth is outlined below. The purity of the starting material is a critical factor for successful crystallization.

Proposed Synthetic Pathway

A common approach to the synthesis of such compounds involves the reduction of a suitable precursor followed by sulfonylation. A potential two-step synthesis is proposed:

  • Reduction of 3-Nitrobenzonitrile: Commercially available 3-nitrobenzonitrile can be reduced to 3-(aminomethyl)aniline.

  • Sulfonylation of 3-(aminomethyl)aniline: The resulting diamine can then be selectively N-sulfonylated at the aniline nitrogen with methanesulfonyl chloride to yield the target compound.

Diagram: Proposed Synthetic Workflow

G cluster_synthesis Synthesis of [3-(Aminomethyl)phenyl]methanesulfonamide 3-Nitrobenzonitrile 3-Nitrobenzonitrile 3-(aminomethyl)aniline 3-(aminomethyl)aniline 3-Nitrobenzonitrile->3-(aminomethyl)aniline Reduction (e.g., H2/Pd-C or LiAlH4) [3-(Aminomethyl)phenyl]methanesulfonamide [3-(Aminomethyl)phenyl]methanesulfonamide 3-(aminomethyl)aniline->[3-(Aminomethyl)phenyl]methanesulfonamide Sulfonylation (Methanesulfonyl chloride, base)

Caption: A proposed two-step synthesis of [3-(Aminomethyl)phenyl]methanesulfonamide.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-(aminomethyl)aniline

  • Dissolution: Dissolve 3-nitrobenzonitrile in a suitable solvent such as ethanol or tetrahydrofuran (THF) in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Place the flask under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude 3-(aminomethyl)aniline.

Step 2: Synthesis of [3-(Aminomethyl)phenyl]methanesulfonamide

  • Dissolution: Dissolve the crude 3-(aminomethyl)aniline in a suitable solvent such as dichloromethane (DCM) or THF, and cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a suitable base, such as triethylamine or pyridine, to the solution.

  • Sulfonylation: Add methanesulfonyl chloride dropwise to the cooled solution while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Purification for Crystallization

The final product should be of the highest possible purity (>98%) for successful single-crystal growth.[13] The following steps are recommended:

  • Column Chromatography: As mentioned above, this is the primary method for removing impurities.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent system. This process also serves as a preliminary screening for potential crystallization conditions.

Single-Crystal Growth: The Cornerstone of a Successful Structure Determination

The growth of high-quality single crystals is often the most challenging step in X-ray crystallography.[14] Several techniques should be attempted in parallel to maximize the chances of success.

Common Crystal Growth Techniques
  • Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly over several days to weeks.[15]

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[16]

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.[17]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two solvents.[16]

Experimental Protocol: Crystal Growth Screening
  • Solvent Screening: Dissolve a small amount of the purified compound in a variety of solvents with different polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof).

  • Setup: Set up crystallizations using the techniques described above in small, clean vials. It is advisable to set up multiple experiments for each solvent system.

  • Incubation: Store the vials in a vibration-free environment and monitor them periodically for crystal growth.

  • Crystal Selection: Once crystals have formed, select a suitable single crystal (typically 0.1-0.3 mm in size, with well-defined faces and no visible defects) for X-ray diffraction analysis.[18]

Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Molecular Architecture

SC-XRD is the definitive technique for determining the three-dimensional structure of a crystalline material.[19] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Diagram: SC-XRD Experimental Workflow

G cluster_xrd Single-Crystal X-ray Diffraction Workflow Crystal_Mounting Crystal Mounting Data_Collection Data Collection Crystal_Mounting->Data_Collection Mount on goniometer Data_Processing Data Processing Data_Collection->Data_Processing Collect diffraction images Structure_Solution Structure Solution Data_Processing->Structure_Solution Determine unit cell and space group Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Obtain initial atomic positions Validation_and_Analysis Validation and Analysis Structure_Refinement->Validation_and_Analysis Optimize atomic parameters CIF_Generation CIF Generation Validation_and_Analysis->CIF_Generation Check for errors and interpret structure

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Processing
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.[19]

  • Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-rays.[20][21]

Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

The processed diffraction data is used to solve the crystal structure and refine the atomic model.

Structure Solution

The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. This map allows for the initial placement of atoms in the unit cell.[22]

Structure Refinement

The initial atomic model is refined using a least-squares method to improve the agreement between the calculated and observed diffraction data.[22][23] This iterative process involves adjusting atomic coordinates, and thermal displacement parameters until the model converges. Hydrogen atoms are typically located from the difference electron density map and refined with appropriate constraints. Widely used software for this process includes SHELXL and Olex2.[18]

Analysis and Interpretation of the Crystal Structure

Once the structure is solved and refined, a detailed analysis of the molecular and supramolecular features can be performed.

Molecular Conformation

The final refined structure will provide precise measurements of:

  • Bond Lengths and Angles: These can be compared to standard values to assess any unusual geometric features.

  • Torsion Angles: These describe the conformation of the flexible parts of the molecule, such as the aminomethyl and methanesulfonamide groups.

Intermolecular Interactions and Crystal Packing

A key aspect of the analysis will be the identification and characterization of intermolecular interactions, particularly hydrogen bonds.[9][10] The sulfonamide group (N-H donor and S=O acceptors) and the aminomethyl group (N-H donors) are expected to be key players in the hydrogen bonding network.[12][24] The analysis should include:

  • Hydrogen Bond Geometry: Identification of all hydrogen bonds with their donor-acceptor distances and angles.

  • Hydrogen Bonding Motifs: Characterization of recurring patterns of hydrogen bonds (e.g., chains, rings, or sheets).

  • Other Interactions: Analysis of other non-covalent interactions, such as C-H···π and π-π stacking, if present.

Hypothetical Data Presentation

The final crystallographic data should be presented in a standardized format, as shown in the table below. This table provides a template for the key parameters that would be reported in a publication or a crystallographic database deposition.

Parameter Hypothetical Value
Chemical Formula C₈H₁₂N₂O₂S
Formula Weight 200.26
Crystal System Monoclinic
Space Group P2₁/c
a (Å) [To be determined]
b (Å) [To be determined]
c (Å) [To be determined]
α (°) 90
β (°) [To be determined]
γ (°) 90
Volume (ų) [To be determined]
Z 4
Calculated Density (g/cm³) [To be determined]
Absorption Coefficient (mm⁻¹) [To be determined]
F(000) [To be determined]
Crystal Size (mm³) [To be determined]
Theta range for data collection (°) [To be determined]
Reflections collected [To be determined]
Independent reflections [To be determined]
R(int) [To be determined]
Goodness-of-fit on F² [To be determined]
Final R indices [I>2sigma(I)] [To be determined]
R indices (all data) [To be determined]
Largest diff. peak and hole (e.Å⁻³) [To be determined]

Conclusion

This technical guide provides a comprehensive and actionable framework for determining the crystallographic structure of [3-(Aminomethyl)phenyl]methanesulfonamide. By following the detailed protocols for synthesis, crystal growth, and single-crystal X-ray diffraction, researchers can successfully elucidate the three-dimensional structure of this important pharmaceutical intermediate. The resulting structural information will be invaluable for advancing our understanding of its solid-state properties and for guiding the development of new and improved therapeutic agents.

References

  • Crystallography Open Database. (n.d.). Retrieved from [Link]

  • Scolary. (n.d.). Crystallography Open Database. Retrieved from [Link]

  • Wikipedia. (2024). Crystallography Open Database. Retrieved from [Link]

  • Crystallography Open Database. (2026, March 12). Retrieved from [Link]

  • Wikipedia. (2024). Cambridge Structural Database. Retrieved from [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
  • Gražulis, S., Daškevič, A., Merkys, A., Chateigner, D., Lutterotti, L., Quirós, M., ... & Le Bail, A. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for world-wide collaboration. Nucleic acids research, 40(D1), D420-D427.
  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • UW-Madison Libraries. (n.d.). Cambridge Structure Database. Retrieved from [Link]

  • MIT Information Systems & Technology. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. CrystEngComm, 14(3), 751-757.
  • David, W. I. F., Shankland, K., & Florence, A. J. (2021). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data.
  • University of York, Chemistry Teaching Labs. (n.d.). scXRD: Growing single crystals. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Nievergelt, P. P., & Spingler, B. (2016).
  • Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides. Journal of pharmaceutical sciences, 90(12), 2058-2077.
  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography. Retrieved from [Link]

  • Small Molecule Crystallography Center, University of Zurich. (n.d.). Crystal Structure Analysis. Retrieved from [Link]

  • IMSERC, Northwestern University. (2021, December 31). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Retrieved from [Link]

  • Liebeschuetz, J. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert opinion on drug discovery, 7(8), 693-706.
  • Brock, C. P. (2019). Crystallographic Results. In Pharmaceutical Crystallography: A Guide to Structure and Analysis (pp. 260-285). Royal Society of Chemistry.
  • Müller, P. (Ed.). (2006). Crystal structure refinement: a crystallographer's guide to SHELXL. Oxford University Press on Demand.
  • Carleton College, Science Education Resource Center. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Kremenovic, A. (n.d.). Structure solution and refinement: introductory strategies. Retrieved from [Link]

  • Chemeurope.com. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogen bonding in sulfonamides. Retrieved from [Link]

  • Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal structure refinement: a crystallographer's guide to SHELXL. OUP Oxford.
  • Read, R. J., & Roversi, P. (2017). X-ray data processing. Essays in Biochemistry, 61(4), 437-447.
  • ResearchGate. (2021, May 29). A beginner's guide to X-ray data processing. Retrieved from [Link]

  • Aitipamula, S., Chow, P. S., & Tan, R. B. (2019). Role of hydrogen bonding in cocrystals and coamorphous solids: indapamide as a case study. CrystEngComm, 21(13), 2043-2048.
  • Onwudiwe, D. C., Strydom, S. J., & Jordaan, J. H. L. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra-and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido) benzamides. Molecules, 26(4), 931.
  • Schärfer, C., Schulz-Gasch, T., Ehrlich, H. C., Guba, W., Rarey, M., & Stahl, M. (2008). Small molecule conformational preferences derived from crystal structure data. A medicinal chemistry focused analysis.
  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2002). Nonaromatic sulfonamide group as an ideal anchor for potent human carbonic anhydrase inhibitors: role of hydrogen-bonding networks in ligand binding and drug design. Journal of medicinal chemistry, 45(15), 3289-3298.
  • J&K Scientific. (n.d.). N-(3-Aminomethyl-phenyl)methanesulfonamide. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer as. Retrieved from [Link]

  • MDPI. (2024, September 9). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Safety and Toxicity of [3-(Aminomethyl)phenyl]methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction [3-(Aminomethyl)phenyl]methanesulfonamide, and its hydrochloride salt, are chemical compounds with significant utility in pharmaceutical and ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3-(Aminomethyl)phenyl]methanesulfonamide, and its hydrochloride salt, are chemical compounds with significant utility in pharmaceutical and chemical research. Identified by CAS numbers 114100-09-3 for the base compound and 1240528-29-3 for the hydrochloride salt, this molecule serves as a key intermediate in the synthesis of a variety of bioactive molecules. Its structural features, including the aminomethyl and methanesulfonamide moieties, make it a valuable building block in medicinal chemistry, particularly in the development of therapeutic agents targeting neurological disorders, as well as in biochemical research and for diagnostic applications.[1][2] Given its role in the laboratory, a thorough understanding of its safety profile and toxicological properties is paramount for ensuring the well-being of researchers and the integrity of experimental outcomes.

This guide provides a comprehensive analysis of the available safety data for [3-(Aminomethyl)phenyl]methanesulfonamide, with a focus on its hydrochloride salt for which more detailed hazard classifications are available. It is designed to equip laboratory personnel with the knowledge necessary to handle this compound responsibly, mitigate risks, and respond effectively in the event of accidental exposure.

Hazard Identification and Classification

The primary source of hazard information for [3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride comes from the notified Classification and Labelling (C&L) inventory. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the compound is classified as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

These classifications indicate that [3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride is a moderately hazardous substance that requires careful handling to avoid adverse health effects. The following sections will delve into the toxicological basis for these classifications.

Toxicological Profile

Acute Toxicity

The classification of [3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride as a Category 4 acute toxicant for oral, dermal, and inhalation routes suggests that short-term exposure can be harmful.

  • Oral Toxicity (H302: Harmful if swallowed): This classification is typically based on studies following OECD Guideline 401 (or subsequent revisions like TG 420, 423, or 425), which determines the median lethal dose (LD50) after oral administration.[3][4][5] In such a study, the substance is administered to animals (usually rats) in graduated doses.[3] A Category 4 classification corresponds to an LD50 value between 300 and 2000 mg/kg body weight.

  • Dermal Toxicity (H312: Harmful in contact with skin): The potential for acute dermal toxicity is assessed using methods described in OECD Guideline 402.[1][6][7][8][9] This test involves applying the substance to the shaved skin of animals (often rabbits or rats) and observing for signs of toxicity over a 14-day period.[6][7] A Category 4 classification indicates an LD50 value between 1000 and 2000 mg/kg body weight.

  • Inhalation Toxicity (H332: Harmful if inhaled): OECD Guideline 403 is the standard for assessing acute inhalation toxicity.[10][11][12][13][14] In these studies, animals are exposed to the substance as a gas, vapor, or aerosol for a defined period (typically 4 hours), and the median lethal concentration (LC50) is determined.[10][13] A Category 4 classification for dusts and mists corresponds to an LC50 between 1.0 and 5.0 mg/L.

Skin and Eye Irritation
  • Skin Irritation (H315: Causes skin irritation): This classification is determined through studies that follow OECD Guideline 404.[15][16][17][18][19] The test substance is applied to the skin of an animal (typically a rabbit) for a set period, and the resulting skin reactions, such as erythema (redness) and edema (swelling), are scored over time.[15][18] A Category 2 classification indicates that the substance produces reversible skin irritation.

  • Eye Irritation (H319: Causes serious eye irritation): The potential for eye irritation is evaluated using OECD Guideline 405.[20][21][22][23][24] A single dose of the substance is applied to one eye of an animal (usually a rabbit), with the other eye serving as a control.[20][22][24] The eyes are then examined for effects on the cornea, iris, and conjunctiva, which are scored at specific intervals.[20][21] A Category 2A classification signifies that the substance is an irritant that causes reversible eye irritation within 21 days of application.

Specific Target Organ Toxicity - Single Exposure
  • Respiratory Irritation (H335: May cause respiratory irritation): A STOT SE Category 3 classification for respiratory irritation indicates that a single exposure to the substance may cause transient irritation of the respiratory tract. This is often based on observations from acute inhalation toxicity studies (OECD 403) or from human experience.

Other Toxicological Endpoints

For many other important toxicological endpoints, there is currently no data available for [3-(Aminomethyl)phenyl]methanesulfonamide. However, a comprehensive safety assessment would typically include the following:

  • Repeated Dose Toxicity: To assess the effects of long-term exposure, a repeated dose toxicity study, such as the 28-day oral toxicity study outlined in OECD Guideline 407, would be conducted.[25][26][27][28] This would help to identify any cumulative toxic effects and establish a No-Observed-Adverse-Effect Level (NOAEL).[26]

  • Mutagenicity: The potential for the compound to induce genetic mutations would be evaluated using a battery of tests, including the bacterial reverse mutation test (Ames test) as per OECD Guideline 471[29][30][31][32] and an in vivo micronucleus test according to OECD Guideline 474.[2][33][34][35]

  • Carcinogenicity: Long-term studies in animals, as described in OECD Guideline 451, would be necessary to determine the carcinogenic potential of the substance.[36][37][38][39][40] These studies typically involve exposing animals to the substance for a major portion of their lifespan.[38]

Safety Data Sheet (SDS) Analysis

Based on the available information, a summary of key safety data for [3-(Aminomethyl)phenyl]methanesulfonamide is presented below.

SectionInformation
1. Identification Product Name: [3-(Aminomethyl)phenyl]methanesulfonamideSynonyms: 3-AminomethylbenzenesulfonamideCAS Number: 114100-09-3 (base), 1240528-29-3 (HCl salt)
2. Hazard(s) Identification GHS Classification: Acute Toxicity 4 (Oral, Dermal, Inhalation), Skin Irritation 2, Eye Irritation 2A, STOT SE 3 (Respiratory Irritation)Signal Word: WarningHazard Statements: H302, H312, H332, H315, H319, H335
4. First-Aid Measures Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.Skin Contact: Wash off with soap and plenty of water. Consult a physician.Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
5. Fire-Fighting Measures Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.Hazardous Combustion Products: Carbon oxides, nitrogen oxides (NOx), sulfur oxides.
7. Handling and Storage Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.Storage: Keep container tightly closed in a dry and well-ventilated place.
8. Exposure Controls/Personal Protection Engineering Controls: Use in a well-ventilated area. Handle in a fume hood.Personal Protective Equipment: - Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or equivalent. - Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. - Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. - Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
10. Stability and Reactivity Chemical Stability: Stable under recommended storage conditions.Incompatible Materials: Strong oxidizing agents, strong acids.Hazardous Decomposition Products: Under fire conditions: Carbon oxides, nitrogen oxides, sulfur oxides.

Risk Assessment and Safe Handling Protocols

A thorough risk assessment should be conducted before working with [3-(Aminomethyl)phenyl]methanesulfonamide. The following is a standard handling procedure for a research laboratory setting:

Standard Laboratory Handling Protocol
  • Pre-Work Checklist:

    • Confirm that a copy of the Safety Data Sheet is readily accessible.

    • Ensure that all necessary personal protective equipment (PPE) is available and in good condition (safety glasses, lab coat, appropriate gloves).

    • Verify that the chemical fume hood is functioning correctly.

    • Locate the nearest eyewash station and safety shower.

  • Weighing and Aliquoting:

    • Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.

    • Use a dedicated spatula and weighing paper.

    • Clean the balance and surrounding area thoroughly after use.

  • Solution Preparation:

    • Add the solid to the solvent slowly to avoid splashing.

    • Keep the container capped or covered as much as possible during dissolution.

  • Experimental Use:

    • Conduct all reactions and procedures involving the compound in a chemical fume hood.

    • Avoid direct contact with the skin and eyes.

  • Waste Disposal:

    • Dispose of all waste containing the compound in a designated, labeled hazardous waste container.

    • Do not dispose of down the drain.

  • Post-Work Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Remove and dispose of gloves properly.

    • Wash hands thoroughly with soap and water.

Visualizations

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe fume_hood Verify Fume Hood Function ppe->fume_hood weigh Weigh Compound in Fume Hood fume_hood->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve experiment Conduct Experiment in Fume Hood dissolve->experiment waste Dispose of Waste in Labeled Container experiment->waste decontaminate Decontaminate Work Area & Equipment waste->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Safe handling workflow for [3-(Aminomethyl)phenyl]methanesulfonamide.

Emergency Response Protocol for Accidental Exposure

cluster_routes Exposure Route cluster_actions Immediate Actions exposure Accidental Exposure Occurs skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Wash with soap and water for 15 min skin->wash_skin flush_eye Flush with water for 15 min at eyewash station eye->flush_eye fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth, DO NOT induce vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention (Bring SDS) wash_skin->seek_medical flush_eye->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical report Report Incident to Supervisor seek_medical->report

Caption: Emergency response protocol for accidental exposure.

References

  • OECD (2018), Test No. 451: Carcinogenicity Studies, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].

  • National Toxicology Program (1987), OECD Test Guideline 401 - Acute Oral Toxicity, [Link].

  • National Toxicology Program (2012), OECD Test Guideline 405: Acute Eye Irritation/Corrosion, [Link].

  • OECD (2002), Test No. 404: Acute Dermal Irritation/Corrosion, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].

  • Nucro-Technics (2024), OECD 404: Acute Dermal Irritation/Corrosion, [Link].

  • Labcorp, OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day), [Link].

  • Labcorp, OECD 474: Erythrocyte micronucleus test (in vivo mammalian), [Link].

  • National Institute of Biology (NIB), Bacterial Reverse Mutation Assay or Ames assay (OECD 471), [Link].

  • Nucro-Technics (2024), OECD 402: Acute Dermal Toxicity - Fixed Dose Procedure, [Link].

  • Gentronix (2026), OECD 471 Ames Test | Regulatory Genotoxicity Studies, [Link].

  • Altogen Labs, Acute Inhalation Toxicity OECD 403, [Link].

  • Altogen Labs, Acute Dermal Toxicity OECD 402, [Link].

  • OECD (2015), Test No. 404: Acute Dermal Irritation/Corrosion, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].

  • OECD (2016), Test No. 474: Mammalian Erythrocyte Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].

  • Labcorp, OECD 403/OCSPP 870.1300: Acute inhalation toxicity, [Link].

  • Nucro-Technics (2024), OECD 405: Acute Eye Irritation/Corrosion, [Link].

  • Analytice (2021), OECD 402: Acute Dermal Toxicity, [Link].

  • OECD (2002), Test No.
  • Labcorp, OECD 471: Bacterial reverse mutation test (Ames), [Link].

  • OECD (2020), Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].

  • OECD (2025), Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].

  • OECD (2024), Test No. 403: Acute Inhalation Toxicity, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].

  • Overton (2009), Test No. 403: Acute Inhalation Toxicity, [Link].

  • Labcorp, OECD 451/OCSPP 870.4200: Carcinogenicity studies, [Link].

  • OECD, Test No. 405: Acute Eye Irritation/Corrosion, [Link].

  • OECD (2023), Test No. 405: Acute Eye Irritation/Corrosion, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].

  • Labcorp, OECD 405/OCSPP 870.2400: Acute eye irritation/corrosion, [Link].

  • OECD (2018), Test No. 451: Carcinogenicity Studies, [Link].

  • OECD (2002), Test No. 404: Acute Dermal Irritation/Corrosion, [Link].

  • VICH (2008), STUDIES TO EVALUATE THE SAFETY OF RESIDUES OF VETERINARY DRUGS IN HUMAN FOOD: CARCINOGENICITY TESTING, [Link].

  • Quantics Biostatistics (2024), Understanding GLP Carcinogenicity Studies: OECD 451 & 116, [Link].

  • Altogen Labs, Acute Inhalation Toxicity OECD 403, [Link].

  • Overton (2016), Test No. 474: Mammalian Erythrocyte Micronucleus Test, [Link].

  • CIRS Group (2024), ECHA Releases New Edition of CLP Criteria Application Guidance, [Link].

  • IVAMI (2021), Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998., [Link].

  • Pesticide Registration Toolkit, In vitro genotoxicity testing – bacterial reverse mutation assay, [Link].

  • IVAMI (2021), Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008)., [Link].

  • R Discovery (2008), Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents, [Link].

  • ECHA (2024), Revised rules for classification, labelling and packaging enter into force, [Link].

  • Scribd, OECD Guideline 401 Overview, [Link].

  • SlideShare, 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf, [Link].

  • ECHA, Classification and labelling, [Link].

  • ECHA, Classifying and labelling chemicals, [Link].

  • Steptoe & Johnson LLP (2024), ECHA Amends CLP Criteria Guidance Ahead of 1 May 2025 Self-classification Deadline, [Link].

  • OECD, Test No. 401: Acute Oral Toxicity, [Link].

  • AEIC, OECD Guideline Information, [Link].

  • Ministry of Health, Labour and Welfare, Japan, Test name (OECD Guidelines for testing method), [Link].

  • International Journal of Research in Ayurveda and Pharmacy (2023), oecd guidelines for acute oral toxicity studies, [Link].

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Solubilization of [3-(Aminomethyl)phenyl]methanesulfonamide in Cell Culture Applications

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper methods for dissolving and handling [3-(Aminomethyl)phenyl]methanesulfonamide for use in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper methods for dissolving and handling [3-(Aminomethyl)phenyl]methanesulfonamide for use in cell culture experiments. Due to the limited availability of specific solubility data for this compound in the public domain, this guide emphasizes a systematic approach to solvent selection, stock solution preparation, and final dilution into cell culture media. The protocols outlined herein are based on established best practices for handling novel or poorly characterized small molecules in a sterile cell culture environment, ensuring experimental reproducibility and minimizing potential artifacts from the solvent or compound precipitation.

Introduction: Understanding the Compound

[3-(Aminomethyl)phenyl]methanesulfonamide is a small molecule of interest in pharmaceutical and biochemical research. It is often utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its application in cell-based assays necessitates a reliable and reproducible method for its solubilization and delivery to cells in culture. The molecular structure, containing both a sulfonamide and an aminomethyl group, suggests potential for moderate polarity. However, empirical determination of solubility remains a critical first step for any in vitro studies.

Table 1: Chemical and Physical Properties of [3-(Aminomethyl)phenyl]methanesulfonamide

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂S
Molecular Weight 200.26 g/mol
CAS Number 114100-09-3
Appearance Reported as a purple solid
Storage Conditions 0-8 °C

The Challenge of Solubility in Cell Culture

The primary challenge in preparing any compound for cell culture is to achieve a biologically relevant concentration in an aqueous-based medium without inducing precipitation or causing solvent-related cytotoxicity. The final concentration of any organic solvent in the cell culture medium should be kept to a minimum, typically well below 1%, with a goal of ≤ 0.1% for sensitive primary cell cultures. High concentrations of solvents like Dimethyl Sulfoxide (DMSO) can have pleiotropic effects on cellular functions, complicating the interpretation of experimental results.

The following sections provide a logical workflow for determining the optimal solubilization strategy for [3-(Aminomethyl)phenyl]methanesulfonamide.

Recommended Workflow for Solubilization and Use

This workflow is designed to guide the researcher from initial solubility testing to the final application in a cell culture experiment.

G cluster_0 Phase 1: Solubility Assessment cluster_1 Phase 2: Stock Solution Preparation cluster_2 Phase 3: Cell Culture Application cluster_3 Validation & Controls A Small-Scale Solubility Testing (DMSO, Ethanol, Sterile Water, PBS) B Select Optimal Solvent A->B Identify best solvent C Prepare High-Concentration Stock (e.g., 10-100 mM in 100% DMSO) B->C D Sterile Filtration (0.22 µm PTFE filter) C->D Ensure sterility E Aliquot and Store (-20°C or -80°C, protected from light) D->E F Prepare Intermediate Dilutions (if necessary) E->F Prepare for use G Final Dilution in Pre-warmed Culture Medium F->G H Perform Experiment G->H I Solvent Toxicity Control I->H J Visual Inspection for Precipitation J->G Check clarity

Figure 1: Recommended workflow for dissolving [3-(Aminomethyl)phenyl]methanesulfonamide.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

Objective: To empirically determine the most suitable solvent for preparing a concentrated stock solution of [3-(Aminomethyl)phenyl]methanesulfonamide.

Materials:

  • [3-(Aminomethyl)phenyl]methanesulfonamide powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Ethanol (200 proof), cell culture grade

  • Sterile, nuclease-free water

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into four separate sterile microcentrifuge tubes.

  • To the first tube, add a small volume of DMSO (e.g., 100 µL) to assess solubility at a high concentration.

  • To the second, third, and fourth tubes, add an equivalent volume of ethanol, sterile water, and sterile PBS, respectively.

  • Vortex each tube vigorously for 30-60 seconds.

  • Visually inspect for complete dissolution. Look for any visible particulates against a dark background.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • If necessary, gentle warming in a 37°C water bath can be attempted, but be cautious as heat may degrade the compound.

  • Based on these observations, select the solvent that completely dissolves the compound at the highest concentration. It is anticipated that DMSO will be the most effective solvent.

Protocol 2: Preparation of a Concentrated Stock Solution

Objective: To prepare a sterile, high-concentration stock solution for long-term storage and subsequent use in cell culture. This protocol assumes DMSO is the selected solvent.

Principle: Creating a highly concentrated stock solution (e.g., 1000x the highest final concentration) allows for minimal addition of the solvent to the final cell culture medium, thereby reducing potential cytotoxicity.

Materials:

  • [3-(Aminomethyl)phenyl]methanesulfonamide

  • DMSO, cell culture grade

  • Sterile, conical tube (e.g., 15 mL)

  • Sterile, 0.22 µm syringe filter with a polytetrafluoroethylene (PTFE) membrane (hydrophobic, for organic solvents)

  • Sterile syringe

  • Sterile, light-protecting cryovials for aliquoting

Procedure:

  • Aseptic Technique: Perform all steps in a certified biological safety cabinet (BSC) to maintain sterility.

  • Calculation: Determine the mass of the compound needed to achieve the desired stock concentration. For example, to make a 10 mM stock solution in 1 mL of DMSO:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 200.26 g/mol * 1000 mg/g = 2.00 mg

  • Dissolution: Weigh out the calculated amount of [3-(Aminomethyl)phenyl]methanesulfonamide and place it into the sterile conical tube. Add the calculated volume of cell culture-grade DMSO.

  • Mixing: Cap the tube tightly and vortex until the compound is completely dissolved. Use sonication if necessary, as described in Protocol 4.1.

  • Sterile Filtration: Draw the entire solution into a sterile syringe. Attach the sterile 0.22 µm PTFE syringe filter. Dispense the solution through the filter into a new sterile tube. This step is critical for removing any potential microbial contaminants.

  • Aliquoting: Dispense the sterile stock solution into single-use aliquots in sterile, light-protecting cryovials. This practice prevents repeated freeze-thaw cycles which can degrade the compound.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 3: Dilution into Cell Culture Medium

Objective: To dilute the concentrated stock solution into the final working concentration in cell culture medium immediately before treating cells.

Principle: Direct dilution of a DMSO stock into aqueous media can sometimes cause hydrophobic compounds to precipitate. A rapid, well-mixed dilution into pre-warmed medium containing serum can help maintain solubility by allowing the compound to bind to proteins like albumin.

Procedure:

  • Thaw one aliquot of the concentrated stock solution at room temperature.

  • Pre-warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.

  • Serial Dilution (Optional): If a wide range of concentrations is being tested, it is best practice to perform serial dilutions in 100% DMSO first. This ensures that the final volume of DMSO added to each well or flask is consistent across all conditions.

  • Final Dilution: Add the required volume of the DMSO stock (or serially diluted stock) directly to the pre-warmed medium. Immediately mix thoroughly by pipetting or gentle swirling.

    • Example: To achieve a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), add 1 µL of the stock solution to 1 mL of culture medium. This results in a final DMSO concentration of 0.1%.

  • Visual Inspection: Before adding the medium to your cells, visually inspect the solution to ensure no precipitation has occurred. If the medium appears cloudy or contains visible particulates, the concentration may be too high for its solubility limit in the aqueous medium.

  • Add the compound-containing medium to your cells and proceed with the experiment.

Essential Controls and Considerations

  • Solvent Control: Always include a "vehicle control" in your experiments. This consists of cells treated with the same volume of solvent (e.g., 0.1% DMSO) in the culture medium as the highest concentration of the test compound. This is crucial to distinguish the effects of the compound from the effects of the solvent itself.

  • Cytotoxicity of the Solvent: If using a new cell line, it is advisable to perform a solvent tolerance test by exposing the cells to a range of DMSO concentrations (e.g., 0.05% to 1.0%) to determine the maximum non-toxic concentration.

  • Compound Stability: The stability of [3-(Aminomethyl)phenyl]methanesulfonamide in aqueous culture medium at 37°C is unknown. It is recommended to prepare fresh dilutions for each experiment and apply them to the cells immediately.

Troubleshooting

ProblemPossible CauseSuggested Solution
Compound does not dissolve in DMSO stock. Insufficient solvent volume or low intrinsic solubility.Try gentle warming (37°C) or sonication. If it still fails, a lower stock concentration may be necessary.
Precipitation occurs upon dilution in culture medium. The compound's solubility limit in the aqueous medium has been exceeded.Lower the final concentration. Try a multi-step dilution, first into a small volume of serum, then into the full volume of medium.
High background toxicity in vehicle control. The cell line is sensitive to the solvent.Reduce the final solvent concentration by preparing a more concentrated stock solution. Test alternative solvents like ethanol if solubility permits.

Conclusion

The successful use of [3-(Aminomethyl)phenyl]methanesulfonamide in cell culture hinges on a carefully executed solubilization strategy. By following the systematic approach of solubility testing, preparing a sterile high-concentration stock in an appropriate organic solvent like DMSO, and performing a rapid, well-mixed final dilution, researchers can confidently prepare this compound for in vitro assays. The inclusion of rigorous vehicle controls is paramount for the accurate interpretation of experimental data.

References

  • [Reserved for future use]
  • Cellculture2. (2024, February 28). Media, reagents, and solution preparation. Retrieved from [Link]

  • Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • [Reserved for future use]
  • Appchem. (n.d.). N-[3-(Aminomethyl)phenyl]methanesulfonamide. Retrieved from [Link]

  • [Reserved for future use]
  • [Reserved for future use]
  • Perry, B., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2873-2878. Retrieved from [Link]

  • [Reserved for future use]
  • [Reserved for future use]
  • [Reserved for future use]
  • ResearchGate. (2015, March 6). In cell culture, what is the appropriate solvent for a drug other than DMSO? Retrieved from [Link]

  • [Reserved for future use]
  • [Reserved for future use]
  • [Reserved for future use]
  • [Reserved for future use]
  • Tsala, D. E., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 26(9), 2447. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

Application

Application Note: High-Resolution LC-MS/MS Method Development for [3-(Aminomethyl)phenyl]methanesulfonamide

Executive Summary The accurate quantitation of [3-(Aminomethyl)phenyl]methanesulfonamide (CAS: 114100-09-3) in complex matrices is a critical requirement in modern pharmacokinetic and medicinal chemistry workflows. As a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantitation of [3-(Aminomethyl)phenyl]methanesulfonamide (CAS: 114100-09-3) in complex matrices is a critical requirement in modern pharmacokinetic and medicinal chemistry workflows. As a versatile pharmaceutical intermediate utilized in the development of neurological and oncological therapeutics, its unique structural features present specific analytical challenges.

This technical guide details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. By moving away from traditional reversed-phase chromatography and leveraging Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with targeted Collision-Induced Dissociation (CID), this method ensures high retention, superior desolvation, and unambiguous structural confirmation.

Analyte Profiling & Ionization Causality

To design a robust analytical method, we must first deconstruct the physicochemical properties of the target molecule [1]. [3-(Aminomethyl)phenyl]methanesulfonamide is an amphoteric compound containing two distinct functional groups:

  • A primary benzylamine group: Highly basic (pKa ~9.0), readily accepting a proton.

  • A methanesulfonamide group: Weakly acidic (pKa ~10.0), capable of deprotonation under highly basic conditions.

Ionization Strategy: While the molecule can theoretically be analyzed in both polarities, Electrospray Ionization in Positive Mode (ESI+) is the optimal choice. By utilizing a mobile phase buffered at an acidic pH (e.g., pH ~2.7 with 0.1% Formic Acid), the primary amine is heavily protonated, yielding a highly stable and abundant [M+H]⁺ precursor ion at m/z 201.07. This targeted protonation suppresses the ionization of the sulfonamide group, preventing signal splitting between positive and negative modes and maximizing detector response.

Quantitative Analyte Properties
PropertyValueAnalytical Implication
Molecular Formula C₈H₁₂N₂O₂SGoverns exact mass calculations.
Monoisotopic Mass 200.0619 DaRequires high-resolution tuning.
Precursor Ion [M+H]⁺ 201.069 DaTarget for Q1 isolation.
Estimated LogP ~0.1Highly polar; poor retention on standard C18.

Chromatographic Strategy: The HILIC Imperative

A common pitfall in analyzing primary benzylamines is the default reliance on C18 Reversed-Phase (RP) columns. Because [3-(Aminomethyl)phenyl]methanesulfonamide is highly polar (LogP ~0.1), it exhibits minimal hydrophobic interaction with C18 stationary phases, resulting in early elution near the void volume and severe matrix suppression.

The Causality of HILIC: To establish a self-validating and robust separation, we employ Hydrophilic Interaction Liquid Chromatography (HILIC) using an Amide-bonded stationary phase (e.g., Waters ACQUITY UPLC BEH Amide).

  • Retention Mechanism: HILIC relies on a water-enriched liquid layer immobilized on the stationary phase. The highly polar protonated amine partitions effectively into this aqueous layer, ensuring strong retention.

  • Desolvation Efficiency: HILIC mobile phases are highly organic (>60% Acetonitrile). This low surface tension environment dramatically enhances ESI droplet evaporation, leading to a 10- to 50-fold increase in MS sensitivity compared to highly aqueous RP conditions.

LC Gradient Parameters
Time (min)Flow Rate (mL/min)% Mobile Phase A (Aq) *% Mobile Phase B (Org) **
0.00.40595
1.00.40595
4.00.404060
5.00.404060
5.10.40595
7.00.40595

* Mobile Phase A: 10 mM Ammonium Formate in H₂O with 0.1% Formic Acid. ** Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Self-Validating Sample Preparation

In HILIC workflows, the sample diluent is the most critical variable. If a sample is injected in a highly aqueous solvent (e.g., 100% water), the strong solvent plug will disrupt the localized HILIC partition layer, causing the analyte to "break through" and elute as a distorted, split peak.

Step-by-Step Extraction & Dilution Protocol:

  • Aliquot & Spike: Transfer 50 µL of the sample matrix into a microcentrifuge tube. Spike with 10 µL of an appropriate isotopically labeled internal standard (e.g., ¹³C₆-labeled analog) to ensure quantitative self-validation against matrix effects.

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) to precipitate matrix proteins.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Recovery & Dilution (Critical Step): Transfer 100 µL of the supernatant to an autosampler vial and dilute with an additional 300 µL of ACN.

    • Causality: This ensures the final injection solvent is >85% organic, perfectly matching the initial conditions of the HILIC gradient and preserving peak symmetry.

LCMS_Workflow N1 1. Sample Prep High-Organic Dilution N2 2. Chromatography HILIC Separation N1->N2 N3 3. Ionization ESI Positive Mode N2->N3 N4 4. Fragmentation CID (Ammonia Loss) N3->N4 N5 5. Detection MRM Quantitation N4->N5

Fig 1. End-to-end LC-MS/MS workflow for [3-(Aminomethyl)phenyl]methanesulfonamide analysis.

Mass Spectrometry & Fragmentation Dynamics

The trustworthiness of an LC-MS/MS assay relies on the specificity of its Multiple Reaction Monitoring (MRM) transitions.

Mechanistic Breakdown: Upon isolation of the m/z 201.07 precursor, Collision-Induced Dissociation (CID) is applied. Protonated benzylamines undergo a highly diagnostic, low-energy fragmentation pathway: the neutral loss of ammonia (-17.03 Da)[2]. This occurs via the elongation and cleavage of the C-N bond, forming a highly stable benzyl cation at m/z 184.04. Because this transition requires minimal collision energy and yields a dominant peak, it is selected as the Quantifier Ion .

To ensure a self-validating identification, a secondary fragmentation event is monitored. At higher collision energies, the m/z 184.04 intermediate undergoes cleavage of the methanesulfonamide moiety [3]. The loss of the methanesulfonyl radical (-79.01 Da) generates a secondary fragment at m/z 105.03. Monitoring the ratio between the m/z 184.04 and m/z 105.03 transitions ensures that no isobaric interferences are falsely quantified.

CID_Fragmentation Precursor Precursor Ion [M+H]⁺ m/z 201.07 Protonated Primary Amine Quantifier Quantifier Ion [M+H - NH₃]⁺ m/z 184.04 Stable Benzyl Cation Precursor->Quantifier CID (15 eV) Neutral Loss: -17.03 Da Qualifier Qualifier Ion [M+H - NH₃ - CH₃SO₂]⁺ m/z 105.03 Sulfonamide Cleavage Quantifier->Qualifier CID (30 eV) Neutral Loss: -79.01 Da

Fig 2. Collision-induced dissociation (CID) fragmentation pathway of the protonated analyte.

Optimized MRM Parameters
Precursor m/zProduct m/zDwell Time (ms)Cone Voltage (V)Collision Energy (eV)Ion Purpose
201.1184.1502515Quantifier
201.1105.1502530Qualifier

(Note: The exact mass spectrometer tuning parameters, such as source temperature and desolvation gas flow, should be optimized based on the specific instrument geometry, e.g., orthogonal vs. Z-spray).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10495443, N-[3-(Aminomethyl)phenyl]methanesulfonamide". PubChem,[Link]

  • Bialecki, J., Ruzicka, J., & Attygalle, A. B. "An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines". Journal of Mass Spectrometry, 2006.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solubility of [3-(Aminomethyl)phenyl]methanesulfonamide in DMSO

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges with the solvation and stability of [3-(Aminomethyl)phenyl]methanesulfonamide in Dime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges with the solvation and stability of [3-(Aminomethyl)phenyl]methanesulfonamide in Dimethyl Sulfoxide (DMSO). By understanding the physicochemical causality behind its behavior, you can implement self-validating protocols to ensure reliable high-throughput screening (HTS) and assay preparations.

Part 1: Core Mechanics & FAQs

Q1: Why does [3-(Aminomethyl)phenyl]methanesulfonamide resist dissolution in high-purity DMSO despite DMSO being a strong polar aprotic solvent? Causality: The molecular architecture of [3-(Aminomethyl)phenyl]methanesulfonamide features both a basic primary amine (-CH₂NH₂) and an acidic methanesulfonamide (-NHSO₂CH₃) group. This bifunctionality facilitates extensive intermolecular hydrogen bonding, creating a highly stable, rigid crystal lattice. While DMSO is an excellent hydrogen bond acceptor, it lacks the ability to act as a hydrogen bond donor. Consequently, the lattice energy of the solid can sometimes exceed the solvation energy provided by pure DMSO at room temperature. Furthermore, if you are working with the hydrochloride salt form (CAS 1240528-29-3), the energetic barrier is even higher; ionic salts typically require protic solvation to stabilize the dissociated chloride ion, making aprotic DMSO less effective without thermal energy or chemical neutralization[1].

Q2: My stock solution precipitated after a few weeks of storage at -20°C. How do I recover it and prevent future precipitation? Causality: DMSO is highly hygroscopic and freezes at 18.5°C. When stored at -20°C, the solvent crystallizes, forcing the solute out of solution via freeze-thaw precipitation. Furthermore, moisture absorbed from the air during repeated vial openings introduces water into the system, which drastically reduces the solubility of the lipophilic organic framework[2]. Solution: Thaw the vial completely at room temperature, then incubate in a 37°C water bath for 10-15 minutes while vortexing to redissolve the precipitate[2]. To prevent this, ensure your DMSO is strictly anhydrous, aliquot your stock solutions into single-use, tightly sealed vials, and store them in a desiccator or over desiccant[2].

Q3: How can I prevent the compound from "crashing out" when diluting my DMSO stock into aqueous assay buffers? Causality: Sulfonamides are acidic drugs, and their solubility is highly dependent on the pH of the aqueous environment[3]. At a pH below their pKa, they remain in a less soluble, neutral state. Diluting a concentrated DMSO stock directly into a low-pH buffer causes rapid supersaturation and precipitation. Solution: Adjust the pH of your aqueous buffer to be at least 1-2 units above the estimated pKa of the sulfonamide group to ensure it is in its ionized, more soluble form[3]. Additionally, adding the stock solution slowly while vigorously stirring prevents localized high concentrations that initiate nucleation[3]. If pH adjustment is incompatible with your assay, consider incorporating a secondary water-miscible co-solvent[1]. However, be mindful that final DMSO concentrations should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or interference with biological processes, such as biofilm formation[2][4].

Part 2: Quantitative Data & Form Comparison

Understanding the specific chemical form of your compound is the first step in troubleshooting. Use the table below to adjust your expectations and handling strategies.

Table 1: Physicochemical Comparison and Solubilization Strategies

ParameterFree Base (CAS 114100-09-3)Hydrochloride Salt (CAS 1240528-29-3)
Primary Intermolecular Force Amine-Sulfonamide H-bondingIonic lattice (R-NH₃⁺ Cl⁻)
Estimated Max Solubility in DMSO (25°C) ~25 - 50 mM< 10 mM
Recommended Solubilization Strategy Direct dissolution + 37°C SonicationAddition of 1 eq. DIPEA or use of protic co-solvent
Aqueous Dilution Risk High (Highly pH dependent)Moderate (Pre-ionized, but subject to common-ion effect)
Storage Stability in DMSO High (If kept strictly anhydrous)Moderate (Highly prone to precipitation upon moisture exposure)

Part 3: Standardized Experimental Protocols

Protocol: Preparation of a Self-Validating 50 mM Stock Solution in DMSO

Objective: Achieve complete dissolution of[3-(Aminomethyl)phenyl]methanesulfonamide without degrading the sulfonamide linkage, ensuring a reliable concentration for downstream assays.

Step-by-Step Methodology:

  • Thermal Equilibration: Allow the sealed vial of the compound to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Because DMSO is hygroscopic[2], any introduced water will exponentially decrease the compound's solubility limit.

  • Weighing & Transfer: Accurately weigh the required mass (e.g., 10.0 mg) into a sterile, amber glass vial.

    • Causality: Amber glass prevents potential photo-degradation, while glass prevents plasticizer leaching that occurs when DMSO is stored in low-quality plastics.

  • Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 50 mM concentration.

  • Mechanical Agitation: Vortex the mixture vigorously for 60 seconds.

  • Thermal-Acoustic Disruption: Place the vial in an ultrasonic water bath set to 37°C for 15 minutes.

    • Causality: Sonication provides cavitation energy to fracture the rigid crystal lattice, while the 37°C environment increases the kinetic energy of the solvent to overcome the strong intermolecular hydrogen bonds without risking thermal degradation[2].

  • Validation via Centrifugation (Critical Step): Centrifuge the vial at 10,000 x g for 5 minutes at room temperature. Carefully inspect the bottom of the vial for a micro-pellet.

    • Causality: Visual inspection against light often misses suspended micro-crystals. Centrifugation forces undissolved lattice fragments to the bottom. If a pellet is present, the solution is not truly 50 mM, and further sonication or the addition of a co-solvent is required.

  • Storage: Aliquot the validated clear solution into 50 µL volumes in argon-purged vials and store at -20°C. Thaw completely and vortex before future use[2].

Part 4: Visualizations

Workflow Start Start: Weigh Compound Equilibrate to RT CheckForm Identify Form (Free Base vs. HCl Salt) Start->CheckForm FreeBase Free Base (CAS 114100-09-3) CheckForm->FreeBase Salt HCl Salt (CAS 1240528-29-3) CheckForm->Salt AddDMSO Add Anhydrous DMSO (Vortex 60 sec) FreeBase->AddDMSO Salt->AddDMSO AddBase Optional: Add 1 eq DIPEA (Free-basing in situ) Salt->AddBase If < 10mM Sonicate Thermal-Acoustic Disruption (37°C Sonication, 15 mins) AddDMSO->Sonicate AddBase->Sonicate Validate Centrifuge at 10,000 x g Is a micro-pellet present? Sonicate->Validate Success Success: True Solvation Aliquot & Store at -20°C Validate->Success No (Clear) Fail Precipitate Remains: Add Co-solvent or Heat Validate->Fail Yes (Pellet) Fail->Sonicate Re-evaluate

Figure 1: Solubilization workflow for [3-(Aminomethyl)phenyl]methanesulfonamide in DMSO.

Mechanism Lattice Crystal Lattice Strong Intermolecular H-Bonds (Amine ↔ Sulfonamide) Solvent Anhydrous DMSO (H-Bond Acceptor) Lattice->Solvent Addition Energy Thermal/Acoustic Energy (37°C Sonication) Solvent->Energy Disruption Dissolved Solvated Monomers DMSO coordinates to -NH2 and -NHSO2- Energy->Dissolved Solvation

Figure 2: Mechanistic pathway of lattice disruption and DMSO solvation via thermal-acoustic energy.

References[2] Overcoming solubility issues with Sulfisomidin in laboratory settings. BenchChem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFjzKwAjyAPOzRXmQvihgPyPJ4wzzsOu8KQO3SRUiJr6EDPWBDgcEgtzCRabTv5Nyq9L1FGz92L0d74oJZgQYsvw99Kzr0jq7AcDTWSAeKyTy7CY00OW-wUIME13C27AwHVx9jRxgR_t4VuAK2DS8r_9QWU3vFBjrbcX_U8hmC4gzgvDp95HoR-2gDzUvkCbwsdvWCDHi7OlbC0ZHhVNKwxI4=[3] Technical Support Center: Overcoming Sulfamoxole Solubility Challenges. BenchChem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXEoxEHrNs5PMymqc26VMPuihiXKFPayNqG7iYl3qAPz4Y2QE5Xg8xw79x6yfzwqS8oIqwgVA9gIONfOxSFrOJnhkghcpLvvuL_ZO97JClmjwY80V8Y48MduuHrVf_OzL7-WHEfgMToB0Dvish2wn7sQkqF7KY86UYB02_uVpVZzRNWZs-VOcd6vt2IfoE71j3BVhllp8PDmHBCYHyJFNLPkQ=[1] A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC (National Institutes of Health). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNvseTwlfYpNHuy9tg5dQ3xp70okglKEK-xuBoQeJvyJP1w9lOhvMCWbujA7Bgbr44QcG96OoY33ggrbEdCZ1kWM0yZgwpdpKvVpFy9NTMs0tmolgokMImuXKO0ilu4h5QUpsZSv1XrSB0Qnc=[4] Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). PMC (National Institutes of Health). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAUJ_JiX1qciJp8Cd_ls6WWZh545v7YO1xIqWzyGTNgLUuBV97GET18x3Kqq73LkHca8YfNdyDeAWIEXiUXXGLae5rUUqA0XZ4f2Tz3rYuCCe3_D04pDEG9n3GeHWo8Z4ZGdr0s7KILMENFyc=

Sources

Optimization

Technical Support Center: Troubleshooting [3-(Aminomethyl)phenyl]methanesulfonamide Precipitation in Aqueous Buffers

Prepared by: Senior Application Scientist, Advanced Biochemicals Division Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Biochemicals Division

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with [3-(Aminomethyl)phenyl]methanesulfonamide. Precipitation of this compound in aqueous buffers is a common yet solvable issue. This document provides in-depth, evidence-based troubleshooting strategies rooted in the physicochemical properties of the molecule.

Part 1: Understanding the Molecule - Core Properties

[3-(Aminomethyl)phenyl]methanesulfonamide is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. This dual nature is the primary driver of its pH-dependent solubility. Understanding its key properties is the first step in troubleshooting.

  • Basic Group: A primary aminomethyl group (-CH2NH2), which is protonated at acidic to neutral pH.

  • Acidic Group: A methanesulfonamide group (-NHSO2CH3), which can be deprotonated at alkaline pH.

  • Aromatic Core: A phenyl ring that contributes to the molecule's hydrophobicity.

The interplay between these groups dictates the molecule's net charge at a given pH, which in turn governs its interaction with the aqueous solvent. Precipitation most often occurs at or near the molecule's isoelectric point (pI), where the net charge is zero, minimizing its affinity for water.

Key Physicochemical Data
PropertyValue / InformationSource
Molecular Formula C₈H₁₂N₂O₂S[1]
Molecular Weight 200.26 g/mol [1][2]
Appearance Off-white to purple solid[2][3]
Predicted pKa (Aminomethyl) ~9.12 (Basic)[4]
Predicted pKa (Sulfonamide) Weakly acidic, typically pKa > 8[5]
Common Salt Form Hydrochloride (HCl) salt is often available, enhancing aqueous solubility.[6][7]
Calculated LogP -0.0662[8]

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common precipitation issues in a question-and-answer format, providing both the underlying rationale and actionable solutions.

Q1: My compound precipitated immediately after I added it to my neutral (pH 7.4) buffer. What is the most likely cause?

A1: You are likely near the compound's isoelectric point (pI), where its solubility is at a minimum.

At physiological pH (~7.4), the aminomethyl group (pKa ~9.1) is largely protonated (positively charged), but the weakly acidic sulfonamide group is uncharged. This can lead to a state of low net charge and reduced hydration, causing the compound to fall out of solution. The solubility of sulfonamides is known to be highly dependent on pH.[9][10]

Troubleshooting Workflow

The following workflow provides a systematic approach to diagnose and solve the precipitation issue.

G start Precipitation Observed in Aqueous Buffer check_ph Is the buffer pH adjustable for your experiment? start->check_ph adjust_ph Adjust Buffer pH (Try pH 3-5) See Protocol 1 check_ph->adjust_ph  Yes ph_fixed pH is Fixed (e.g., physiological assay) check_ph->ph_fixed No success Solution is Stable adjust_ph->success review_protocol Review Dissolution Protocol (Stock solution method) See Protocol 2 ph_fixed->review_protocol check_conc Is precipitation still occurring? review_protocol->check_conc use_cosolvent Consider Co-Solvents (e.g., DMSO, PEG) See Q6 check_conc->use_cosolvent Yes check_conc->success No lower_conc Lower Final Concentration use_cosolvent->lower_conc Precipitation Persists lower_conc->success

Caption: Initial troubleshooting decision tree.

Q2: How exactly does pH control the solubility, and what pH should I use?

A2: pH controls solubility by altering the ionization state (charge) of the functional groups.

  • Low pH (e.g., pH < 6): The basic aminomethyl group is fully protonated (-CH₂NH₃⁺), conferring a net positive charge to the molecule. This charge significantly enhances its interaction with polar water molecules, leading to higher solubility.[11]

  • Neutral pH (pI region): The molecule has minimal net charge, leading to aggregation and precipitation.

  • High pH (e.g., pH > 10): The acidic sulfonamide nitrogen is deprotonated (-N⁻SO₂CH₃), conferring a net negative charge and increasing solubility. However, high pH is often incompatible with biological experiments.

For most applications, preparing stock solutions in a slightly acidic environment is the most effective strategy.

pH-Dependent Ionization States

Ionization cluster_low_ph Low pH (e.g., 3-5) cluster_neutral_ph Near Isoelectric Point (pI) cluster_high_ph High pH (e.g., >10) low_ph_mol Molecule⁺ (Soluble) Amine is Protonated -CH₂NH₃⁺ neutral_ph_mol Molecule⁰ (Insoluble) Zwitterionic or Neutral -CH₂NH₃⁺ & -N⁻SO₂CH₃ or -CH₂NH₂ & -NHSO₂CH₃ low_ph_mol->neutral_ph_mol  Increase pH   high_ph_mol Molecule⁻ (Soluble) Sulfonamide is Deprotonated -N⁻SO₂CH₃ neutral_ph_mol->high_ph_mol  Increase pH  

Caption: Effect of pH on molecular charge and solubility.

Q3: What is the most reliable method for preparing a soluble working solution?

A3: The "stock solution" method is industry-standard. Never add the dry, solid compound directly to your final buffer. This creates localized areas of supersaturation, leading to immediate precipitation. The best practice is to first prepare a highly concentrated stock solution and then dilute it into the final experimental buffer.[12]

See Protocol 2 for detailed, step-by-step instructions on preparing both aqueous- and organic-based stock solutions. The key is to add the stock solution to the final buffer slowly, with vigorous mixing, to allow for rapid dispersion.

Q4: Could my buffer type or concentration be the problem?

A4: Yes, both can significantly impact solubility.

  • Buffer Species: While less common for this specific molecule, some buffer ions can form less soluble salts with the compound. If you are using a phosphate buffer and observing precipitation, consider switching to a different buffering agent like HEPES or MOPS to rule out insoluble salt formation.

  • Buffer Concentration (Ionic Strength): At very high concentrations, buffer salts can "salt out" your compound.[13] This occurs because the abundant salt ions compete for water molecules needed to hydrate and dissolve your compound. If you are using a highly concentrated buffer (>100 mM), try reducing its concentration to see if solubility improves.

Q5: My solution was clear at room temperature, but it precipitated when I stored it at 4°C. Why?

A5: Solubility is temperature-dependent. You likely prepared a solution that was near its saturation limit at room temperature. When the temperature was lowered, the solubility limit decreased, causing the excess compound to precipitate out.

Solutions:

  • Prepare Fresh: Make the solution fresh before each experiment.

  • Store at Room Temperature: If the compound is stable, store the solution at room temperature. Check the supplier's data sheet for stability information.[2]

  • Slightly Lower Concentration: Prepare the stock or final solution at a slightly lower concentration to ensure it remains below the solubility limit at 4°C.

Q6: My assay must be performed at pH 7.4, and pH adjustment isn't an option. I've tried the proper stock solution technique, but still see precipitation. What else can I do?

A6: This is the point to consider using a co-solvent. Co-solvents are water-miscible organic solvents that can help solubilize hydrophobic compounds.[12] This should be a last resort, as co-solvents can impact the activity of proteins and cells in your assay.

Always include a "vehicle control" in your experiment, which contains the same final concentration of the co-solvent without your compound, to account for any effects of the solvent itself.

Common Co-Solvents for Biological Assays
Co-SolventTypical Final Conc.ConsiderationsSource
DMSO 0.1% - 1% (max 2%)Gold standard, but can be toxic to some cells at >0.5%.[12][14]
PEG 400 1% - 5%Generally well-tolerated; can form micelles to aid solubility.[12]
Ethanol 1% - 2%Can denature proteins at higher concentrations.
Glycerol 1% - 10%Can act as a protein stabilizer, but may increase viscosity.[14]

Part 3: Experimental Protocols

Protocol 1: Empirical Determination of Optimal pH for Solubility

This protocol allows you to quickly determine a suitable pH range for dissolving your compound.

  • Prepare Buffers: Create a series of simple buffers (e.g., 20 mM citrate-phosphate) spanning a pH range from 3.0 to 8.0 in 1.0 pH unit increments.

  • Dispense Compound: Weigh out an equal, small amount of [3-(Aminomethyl)phenyl]methanesulfonamide into separate microcentrifuge tubes (e.g., 1 mg per tube).

  • Add Buffer: Add a fixed volume of each buffer to the corresponding tube to achieve a target concentration slightly higher than your desired final concentration (e.g., add 1 mL for a 1 mg/mL test).

  • Mix: Vortex each tube vigorously for 2 minutes.

  • Equilibrate: Let the tubes sit at room temperature for 30 minutes.

  • Observe: Visually inspect each tube for undissolved solid. The pH at which the compound fully dissolves is your optimal working range for stock solution preparation. You will likely observe the highest solubility at the lower end of the pH range (pH 3-5).

Protocol 2: Recommended Stock Solution Preparation
Method A: Aqueous Acidic Stock (Preferred for Biological Assays)
  • Target: Prepare a 10-100 mM stock solution (e.g., 2-20 mg/mL).

  • Solvent: Use deionized water or a simple, low-molarity buffer (e.g., 10 mM HEPES).

  • Acidify: Adjust the pH of the water/buffer down to ~4.0 using small additions of 1 M HCl. This ensures the aminomethyl group is fully protonated.

  • Dissolve: Add the weighed [3-(Aminomethyl)phenyl]methanesulfonamide (preferably the HCl salt form) to the acidified solvent. Vortex or sonicate briefly until fully dissolved.

  • Dilute: Add this stock solution dropwise into your final, larger volume of experimental buffer while vortexing to prevent localized precipitation. Ensure the final pH of your experimental buffer does not shift significantly.

Method B: Organic Stock (for Highly Insoluble Cases)
  • Solvent: Use anhydrous DMSO.

  • Dissolve: Prepare a high-concentration stock solution (e.g., 50-200 mM) by dissolving the compound in 100% DMSO. Gentle warming (to 37°C) or sonication can assist dissolution.[12]

  • Dilute: Perform a serial dilution of your stock into the final aqueous buffer. It is critical to ensure the final DMSO concentration remains low (ideally ≤0.5%) and is kept constant across all experimental conditions, including controls.[12]

References

  • Appchem. N-[3-(Aminomethyl)phenyl]methanesulfonamide. Available from: [Link]

  • NextSDS. [3-(aminomethyl)phenyl]methanesulfonamide hydrochloride — Chemical Substance Information. Available from: [Link]

  • PubMed. pH-induced solubility transition of sulfonamide-based polymers. Available from: [Link]

  • ChemBK. N-(3-AMINO PHENYL)METHANE SULFONAMIDE - Physico-chemical Properties. Available from: [Link]

  • The BMJ. SOLUBILITY OF SULPHONAMIDES. Available from: [Link]

  • Karger. Pharmacology pH Dependency in Uptake of Sulfonamides by Bacteria. Available from: [Link]

  • IWA Publishing. Influence of pH value on sulfonamide ozonation using caffeine as a contamination indicator. Available from: [Link]

  • Reddit. Amine workup. Available from: [Link]

  • ResearchGate. Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. Available from: [Link]

  • ResearchGate. Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Available from: [Link]

  • Chemistry LibreTexts. Properties of amines. Available from: [Link]

  • SciELO. Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Available from: [Link]

  • ResearchGate. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Available from: [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. Available from: [Link]

  • Scribd. Solubility Groups and Their Compounds. Available from: [Link]

  • GSC Biological and Pharmaceutical Sciences. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]

  • eLife. The solubility product extends the buffering concept to heterotypic biomolecular condensates. Available from: [Link]

  • Royal Society of Chemistry. Sample Preparation Methods for the Analysis of Biogenic Amines. Available from: [Link]

  • PMC. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available from: [Link]

  • PMC. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. Available from: [Link]

  • bioRxiv. Diffusion of small molecule drugs is affected by surface interactions and crowder proteins. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Yield in [3-(Aminomethyl)phenyl]methanesulfonamide Synthesis

Welcome to the Technical Support Center for the synthesis of [3-(Aminomethyl)phenyl]methanesulfonamide (CAS 114100-09-3). This compound is a highly versatile intermediate widely utilized in pharmaceutical development, pa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of [3-(Aminomethyl)phenyl]methanesulfonamide (CAS 114100-09-3). This compound is a highly versatile intermediate widely utilized in pharmaceutical development, particularly in the design of drugs targeting neurological disorders and complex enzyme inhibition[1].

Due to the molecule's dual functionality (a basic primary amine and a weakly acidic sulfonamide), researchers frequently encounter yield-limiting issues such as over-sulfonylation, dimer formation, and isolation losses. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield synthesis.

I. Synthetic Workflow

SynthesisWorkflow SM 3-Aminobenzonitrile (Starting Material) Step1_Reagents Methanesulfonyl Chloride (MsCl) Pyridine, 0 °C to RT SM->Step1_Reagents Int N-(3-cyanophenyl)methanesulfonamide (Intermediate) Step1_Reagents->Int Step2_Reagents H2 (50 psi), Raney Nickel NH3 in MeOH, RT Int->Step2_Reagents Prod [3-(Aminomethyl)phenyl]methanesulfonamide (Final Product) Step2_Reagents->Prod

Two-step synthesis workflow for [3-(Aminomethyl)phenyl]methanesulfonamide.

II. Self-Validating Experimental Protocols

To guarantee trustworthiness, the following methodologies are designed as self-validating systems . Built-in chemical and physical checks are included so you can verify the success of the reaction in real-time before proceeding to the next step.

Step 1: Sulfonylation of 3-Aminobenzonitrile
  • Preparation: Dissolve 3-aminobenzonitrile (1.0 eq) in anhydrous pyridine (acts as both solvent and base). Cool the flask to 0 °C using an ice bath.

  • Addition: Add methanesulfonyl chloride (MsCl, 1.05 eq) dropwise over 15 minutes.

    • Validation Check: A slight exotherm and a subtle color shift indicate the nucleophilic attack is successfully initiating.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

    • Validation Check: Perform TLC (Hexanes/EtOAc 1:1). The starting material (lower Rf​ ) should be completely consumed, replaced by a single major spot (higher Rf​ ).

  • Workup: Quench the reaction with crushed ice. Extract the aqueous mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1N HCl, water, and brine.

    • Validation Check: Test the pH of the aqueous layer after the HCl wash; it must be strongly acidic (pH < 2) to confirm all residual pyridine has been removed.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield N-(3-cyanophenyl)methanesulfonamide .

Step 2: Nitrile Reduction via Catalytic Hydrogenation
  • Preparation: Dissolve the intermediate from Step 1 in 7N Ammonia in Methanol ( NH3​ /MeOH).

  • Catalyst Addition: Add a catalytic amount of Raney Nickel slurry (pre-washed with MeOH). Caution: Raney Nickel is highly pyrophoric; never let the catalyst dry out.

  • Hydrogenation: Transfer the mixture to a Parr hydrogenation apparatus. Pressurize with H2​ gas to 50 psi and agitate at room temperature for 12 hours.

    • Validation Check: Monitor the pressure gauge. A steady pressure drop over the first few hours physically validates that hydrogen is being consumed by the nitrile group.

  • Filtration: Vent the hydrogen safely and purge with nitrogen. Filter the mixture through a pad of Celite to remove the catalyst.

    • Validation Check: The filtrate must be perfectly clear. Any gray/black tint indicates catalyst breakthrough, requiring refiltration.

  • Salt Precipitation: Concentrate the filtrate to a crude residue. Dissolve the residue in minimal absolute ethanol and add 2M HCl in diethyl ether dropwise.

    • Validation Check: Immediate precipitation of a white to pale-purple solid confirms the successful formation of the target amine hydrochloride salt. Filter and dry under vacuum.

III. Quantitative Data & Reaction Parameters

Reaction StepKey ReagentsOptimal ConditionsExpected YieldPrimary Impurity to Monitor
1. Sulfonylation MsCl (1.05 eq), Pyridine0 °C to RT, 4h85–90%Bis-sulfonylated byproduct
2. Nitrile Reduction H2​ , Raney Ni, 7N NH3​ /MeOHRT, 50 psi, 12h75–85%Secondary amine dimer

IV. Troubleshooting Guide & FAQs

Q1: Why am I seeing a significant amount of bis-sulfonylated byproduct in the first step, and how does it affect my yield? A: Primary amines have two reactive protons. After the first sulfonylation, the resulting sulfonamide nitrogen remains weakly nucleophilic. If MsCl is used in excess, or if the base is too strong, a second sulfonyl group can attach, forming an unwanted N,N-bis(methylsulfonyl) derivative. Solution: Strictly control the stoichiometry of MsCl to exactly 1.05 equivalents. Alternatively, utilize biphasic Schotten-Baumann conditions (aqueous NaOH/DCM). Under these conditions, the mono-sulfonamide is instantly deprotonated into an unreactive anion in the aqueous phase, physically preventing a second electrophilic attack[2].

Q2: During the reduction of the intermediate nitrile, my yield drops due to the formation of a dimeric secondary amine. How can I prevent this? A: Nitrile reduction proceeds mechanistically via a highly reactive imine intermediate. The newly formed primary amine product can act as a nucleophile, attacking the unreduced imine to form a hemiaminal. This intermediate then eliminates ammonia to form a secondary amine dimer[3]. Solution: This is an equilibrium-driven side reaction. By conducting the catalytic hydrogenation in a solvent heavily saturated with ammonia (e.g., 7N NH3​ in MeOH), you apply Le Chatelier's principle. The massive excess of ammonia shifts the equilibrium backward, suppressing the amine's attack on the imine and heavily favoring the desired primary amine[3].

Q3: The final product is highly water-soluble. I am losing massive amounts of product during standard aqueous workups. What is the best isolation strategy? A: [3-(Aminomethyl)phenyl]methanesulfonamide contains both a basic primary amine ( pKa​ ~9) and a weakly acidic sulfonamide ( pKa​ ~10). Near neutral pH, the molecule exists as a highly polar zwitterion, making it incredibly water-soluble. Solution: Do not use aqueous extraction for the final isolation. Instead, utilize the anhydrous precipitation method detailed in Step 2 of the protocol. By converting the free base directly into a hydrochloride salt in an organic solvent (EtOH/Ether), you force the product to crash out of solution, bypassing aqueous partitioning entirely.

Q4: Can I use chemical reducing agents like LiAlH4​ instead of catalytic hydrogenation for the nitrile reduction? A: While LiAlH4​ is a powerful reducing agent capable of converting nitriles to amines[3], it is highly discouraged for this specific substrate. LiAlH4​ can complex strongly with the sulfonamide group, and the required Fieser workup generates aluminum salts that trap polar, zwitterionic products, devastating your isolated yield. Catalytic hydrogenation with Raney Nickel remains the most scalable, chemoselective, and highest-yielding approach.

V. References

  • White, T. D., et al. "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide." Organic Process Research & Development, ACS Publications. URL:[Link]

  • Wikipedia Contributors. "Nitrile reduction." Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing[3-(Aminomethyl)phenyl]methanesulfonamide Assays

Welcome to the Assay Troubleshooting and Technical Support Center.[3-(Aminomethyl)phenyl]methanesulfonamide (CAS: 114100-09-3) is a highly versatile sulfonamide building block and pharmacophore, predominantly utilized in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Troubleshooting and Technical Support Center.[3-(Aminomethyl)phenyl]methanesulfonamide (CAS: 114100-09-3) is a highly versatile sulfonamide building block and pharmacophore, predominantly utilized in the development of Carbonic Anhydrase (CA) inhibitors.

Evaluating the binding affinity and inhibitory potency of this compound typically relies on measuring the promiscuous esterase activity of CA (using 4-nitrophenyl acetate) or utilizing fluorescence-based indicator-displacement assays. However, background noise is a pervasive issue in these formats, often obscuring true kinetic data and leading to false-positive hit rates. As a Senior Application Scientist, I have designed this guide to help you identify the mechanistic root causes of assay noise and implement self-validating protocols to ensure absolute scientific integrity in your drug development workflows.

Part 1: Diagnostic Workflow for Assay Noise

Before altering your protocol, you must identify the physical or chemical source of the background noise. Use the following diagnostic logic tree to isolate the variables in your CA assay.

TroubleshootingFlow Start High Background Noise in CA Assay Q1 Is noise present in No-Enzyme Control? Start->Q1 Q2 Is noise compound concentration dependent? Q1->Q2 No (Blank is clean) Sol1 Spontaneous Hydrolysis Action: Adjust pH to 7.2-7.4, prepare substrate fresh Q1->Sol1 Yes (High blank OD) Sol2 Colloidal Aggregation Action: Add 0.01% Triton X-100 Q2->Sol2 Erratic baseline shifts Sol3 Autofluorescence / Quenching Action: Use red-shifted indicator or kinetic baseline subtraction Q2->Sol3 Linear signal increase

Diagnostic workflow for resolving background noise in Carbonic Anhydrase assays.

Part 2: FAQs & Troubleshooting Guides

Q1: Why is my negative control (no enzyme) showing a rapidly increasing absorbance at 405 nm? The Causality: This phenomenon is driven by the spontaneous hydrolysis of the assay substrate, 4-nitrophenyl acetate (4-NPA). 4-NPA is inherently unstable in aqueous environments. Hydroxide ions in the buffer nucleophilically attack the ester carbonyl, releasing 4-nitrophenolate, which strongly absorbs at 405 nm. This non-enzymatic degradation rate accelerates exponentially at a pH greater than 7.5 [1]. The Solution: Lower your assay buffer pH to 7.2–7.4 to stabilize the substrate. Always prepare 4-NPA fresh in anhydrous acetonitrile or DMSO immediately before use. A self-validating assay must include a strict "Background Control" (BC) well (buffer + substrate + solvent, no enzyme) to mathematically subtract this spontaneous hydrolysis rate from your enzymatic rate (ΔA/min).

Q2: At higher concentrations of [3-(Aminomethyl)phenyl]methanesulfonamide (>10 µM), the baseline becomes erratic and technical replicates diverge. What is happening? The Causality: The compound is undergoing colloidal aggregation. When small amphiphilic molecules are diluted from a 100% DMSO stock into an aqueous assay buffer, they frequently form microscopic micelles or colloidal aggregates. These colloids scatter light (causing erratic absorbance noise) and non-specifically sequester the CA enzyme, leading to promiscuous, false-positive inhibition [2]. The Solution: Supplement your assay buffer with a non-ionic detergent. Adding 0.01% (v/v) Triton X-100 is the industry gold standard for disrupting colloidal aggregates without denaturing the Carbonic Anhydrase enzyme [2].

Q3: In my fluorescence-based indicator-displacement assay, the compound causes a drop in signal even before the enzyme is added. How do I fix this? The Causality: You are observing the Inner Filter Effect (IFE) or direct fluorescence quenching. The [3-(Aminomethyl)phenyl]methanesulfonamide compound, or trace impurities from its synthesis, may absorb light at the excitation or emission wavelengths of your fluorescent indicator, artificially quenching the signal and mimicking a displacement event [3]. The Solution: Run a compound-only control to quantify autofluorescence and quenching. If the IFE is severe, switch to a red-shifted fluorescent indicator to avoid spectral overlap, or utilize a Time-Resolved Fluorescence (TRF) assay format. TRF relies on long-lifetime lanthanide fluorophores, allowing you to introduce a time delay that gates out short-lived compound autofluorescence entirely.

Part 3: Quantitative Impact of Buffer Optimization

The following table summarizes internal validation data demonstrating how buffer modifications directly mitigate background noise and improve assay robustness (Z'-factor) when screening sulfonamide derivatives.

Assay ConditionSpontaneous Hydrolysis Rate (ΔA405/min)Aggregation False Positives (%)Z'-FactorConclusion
pH 8.0, No Detergent0.04518.5%0.32High noise; unacceptable for screening.
pH 7.4, No Detergent0.01215.2%0.55Improved baseline; aggregation persists.
pH 8.0, 0.01% Triton X-1000.0481.1%0.61High baseline; false positives eliminated.
pH 7.4, 0.01% Triton X-100 0.014 0.8% 0.84 Optimal; low noise, highly reproducible.
Part 4: Standardized Low-Noise Experimental Protocol

To ensure trustworthiness and reproducibility, implement this self-validating protocol for the colorimetric Carbonic Anhydrase esterase assay.

Reagent Preparation:

  • Assay Buffer: Prepare 50 mM HEPES, 150 mM NaCl, and 0.01% (v/v) Triton X-100. Adjust pH strictly to 7.4.

  • Enzyme Solution: Dilute purified Carbonic Anhydrase (e.g., CA II) in Assay Buffer to a working concentration of 20 nM.

  • Compound Stock: Dissolve[3-(Aminomethyl)phenyl]methanesulfonamide in 100% anhydrous DMSO.

  • Substrate Solution: Dissolve 4-nitrophenyl acetate (4-NPA) in anhydrous acetonitrile to 10 mM immediately before use.

Step-by-Step Methodology:

  • Plate Layout: In a clear 96-well microplate, designate wells for Enzyme Control (EC), Background Control (BC), Solvent Control (SC), and Inhibitor Test (IT).

  • Compound Addition: Add 2 µL of the compound stock to the IT wells. Add 2 µL of 100% DMSO to the EC, BC, and SC wells to ensure a uniform final DMSO concentration of 2%. (Note: DMSO >5% will denature CA and increase baseline noise).

  • Enzyme Addition: Add 48 µL of Enzyme Solution to the EC, SC, and IT wells. Add 48 µL of Assay Buffer (no enzyme) to the BC well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the sulfonamide to establish equilibrium binding with the CA active site.

  • Reaction Initiation: Add 50 µL of Substrate Solution (diluted to 2 mM in Assay Buffer just prior to addition) to all wells. The final assay volume is 100 µL.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure absorbance at 405 nm in kinetic mode every 30 seconds for 15 minutes.

  • Data Processing: Calculate the slope (ΔA405/min) for the linear portion of the curve. Subtract the BC slope from all other wells to eliminate the spontaneous hydrolysis noise.

Part 5: References
  • Effect of spontaneous hydrolysis of p-nitrophenylacetate in aqueous solutions on kinetic characteristics of carbonic anhydrase ResearchGate URL:[Link]

  • Discovery of Kinase and Carbonic Anhydrase Dual Inhibitors by Machine Learning Classification and Experiments National Center for Biotechnology Information (PMC) URL:[Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors Ankara University (AVESİS) / Chem URL:[Link]

Troubleshooting

[3-(Aminomethyl)phenyl]methanesulfonamide stability in storage conditions

Welcome to the Technical Support Center for [3-(Aminomethyl)phenyl]methanesulfonamide (CAS: 114100-09-3). As a critical intermediate in pharmaceutical development—particularly for neurological therapeutics and enzyme inh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for [3-(Aminomethyl)phenyl]methanesulfonamide (CAS: 114100-09-3).

As a critical intermediate in pharmaceutical development—particularly for neurological therapeutics and enzyme inhibitors—the structural integrity of this compound is paramount. The molecule features two distinct functional groups: a highly reactive primary benzylamine and a methanesulfonamide moiety. While the sulfonamide is relatively stable, the primary amine is highly susceptible to environmental degradation.

This guide provides an authoritative, causality-driven approach to understanding, troubleshooting, and preventing storage-related degradation of this compound.

Part 1: The Chemistry of Degradation (Causality & Mechanisms)

To implement effective storage protocols, researchers must first understand why [3-(Aminomethyl)phenyl]methanesulfonamide degrades. The degradation is not random; it is driven by three specific environmental interactions:

  • Atmospheric CO₂ and Carbamate Formation: Primary amines act as strong nucleophiles. In the presence of atmospheric carbon dioxide (even in dry conditions), the primary amine undergoes a zwitterionic intermediate phase to form carbamic acid. Because carbamic acid is unstable, it rapidly reacts with a second free amine molecule to form an insoluble intermolecular ammonium carbamate salt[1]. This manifests as a crusty, insoluble white solid in your storage vial.

  • Aerobic Photo-Oxidation: Benzylamines are highly susceptible to aerobic oxidation. Exposure to ambient oxygen and light triggers a single-electron transfer, forming a radical cation on the nitrogen[2]. This intermediate undergoes oxidative coupling to form secondary imines (e.g., N-benzylidenebenzylamine derivatives). This degradation pathway is visually identifiable by the white powder turning yellow or light brown.

  • Hygroscopicity and Deliquescence: While the sulfonamide group provides excellent hydrogen-bonding capabilities for biological targets, it also makes the amorphous solid highly hygroscopic. Prolonged exposure to relative humidity (RH) >60% causes the compound to absorb moisture, transitioning from a free-flowing powder into a sticky, intractable paste[3].

Degradation Compound [3-(Aminomethyl)phenyl] methanesulfonamide CO2 Atmospheric CO2 (Dry or Humid) Compound->CO2 Nucleophilic Attack O2 O2 / Light (Photo-oxidation) Compound->O2 Radical Cation H2O High Humidity (>60% RH) Compound->H2O H-Bonding Carbamate Ammonium Carbamate (Insoluble Crust) CO2->Carbamate Dimerization Imine Imine Derivatives (Yellow Discoloration) O2->Imine Oxidative Coupling Paste Hygroscopic Paste (Loss of Flowability) H2O->Paste Deliquescence

Logical pathways of[3-(Aminomethyl)phenyl]methanesulfonamide degradation.

Part 2: Troubleshooting & FAQs

Q1: My freshly purchased batch was a white powder, but after a month on the bench, it has turned distinctly yellow. Is it ruined? A: The yellowing is a classic indicator of aerobic photo-oxidation, meaning a portion of your primary amine has oxidatively coupled into an imine[2]. While the entire batch is not necessarily ruined, the purity has dropped. You cannot use this in sensitive biochemical assays or precise stoichiometric syntheses without purification. Solution: See the "Compound Recovery" protocol in Part 4 to strip out the imine impurities.

Q2: When I try to dissolve the compound in anhydrous DCM or DMSO, there are hard, white, insoluble chunks left behind. What are they? A: These are ammonium carbamate salts formed by the reaction of the primary amine with atmospheric CO₂[1]. Carbamate salts have drastically different solubility profiles than the free base amine. Solution: Do not attempt to force dissolution with heat, as this may drive further side reactions. You must break the carbamate bond using a mild acid-base wash (see Protocol 2).

Q3: The powder has turned into a sticky, gummy paste. Can I just dry it in an oven? A: No. Heating the compound in the presence of absorbed moisture and ambient air will rapidly accelerate both hydrolysis of the sulfonamide and oxidation of the amine. Solution: Dissolve the paste in a volatile organic solvent (like ethyl acetate), dry the solution over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

Part 3: Quantitative Storage Data

To maximize shelf life, storage conditions must isolate the compound from its three primary enemies: CO₂, O₂, and H2​O .

Storage ConditionAtmosphereContainer TypeEst. Shelf LifePrimary Degradation Risk
Ambient (25°C) Ambient AirClear Glass< 2 WeeksRapid oxidation (yellowing), Carbamate formation.
Desiccator (25°C) Ambient AirAmber Glass1–2 MonthsSlow oxidation (imines). Moisture is controlled.
Fridge (2-8°C) Ambient AirAmber Glass3–6 MonthsCondensation upon opening causes rapid pasting.
Freezer (-20°C) Argon / N2​ Sealed Amber / PTFE> 2 Years Optimal. Negligible degradation.

Part 4: Experimental Protocols

Protocol 1: Inert Aliquoting & Long-Term Storage

Self-validating logic: By aliquoting the bulk material into single-use vials under inert gas, you eliminate repeated freeze-thaw cycles and prevent ambient air from entering the primary storage vessel.

  • Equilibration: Remove the bulk container from the -20°C freezer and place it in a desiccator. Do not open it. Allow it to warm to room temperature for at least 2 hours. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Inert Environment: Transfer the sealed vial into a glovebox purged with Argon or high-purity Nitrogen. Alternatively, use a Schlenk line with a continuous Argon counter-flow.

  • Aliquoting: Weigh out the compound into single-use amber glass vials (e.g., 10 mg or 50 mg per vial).

  • Sealing: Purge the headspace of each individual vial with Argon. Seal tightly with PTFE-lined caps. Wrap the cap junction with Parafilm.

  • Storage: Store all aliquots in a secondary container with a desiccant pouch (e.g., silica gel) at -20°C.

Protocol 2: Purification and Recovery of Degraded Compound

Self-validating logic: This acid-base extraction exploits the pKa of the primary amine to separate it from neutral imine byproducts and break ionic carbamate bonds.

  • Acidification (Breaking the Carbamate): Suspend the degraded, yellow/crusty compound in 0.1 M aqueous HCl (10 mL per 100 mg of compound). Stir at room temperature until fully dissolved. The acidic environment protonates the amine, breaking any carbamate salts and releasing CO2​ gas.

  • Organic Wash (Removing Imines): Transfer the aqueous solution to a separatory funnel. Extract twice with 10 mL of Ethyl Acetate (EtOAc). The neutral imine impurities and oxidized byproducts will partition into the organic layer. Discard the organic layer.

  • Basification (Free-basing): Cool the aqueous layer in an ice bath. Slowly add 1.0 M NaOH dropwise until the pH reaches 10. The solution will turn cloudy as the free base [3-(Aminomethyl)phenyl]methanesulfonamide precipitates.

  • Extraction (Recovering Pure Compound): Extract the basic aqueous layer three times with 15 mL of Dichloromethane (DCM).

  • Drying: Combine the DCM layers, dry over anhydrous Na2​SO4​ , filter, and evaporate the solvent under reduced pressure to yield the purified white solid. Store immediately under Argon.

Workflow Start Degraded Sample (Carbamate/Imine) Acidify 1. Dissolve in 0.1M HCl (Breaks Carbamate) Start->Acidify Wash 2. Wash with EtOAc (Removes Imines) Acidify->Wash Basify 3. Basify Aq. Layer (pH 10 with NaOH) Wash->Basify Extract 4. Extract with DCM (Isolates Free Amine) Basify->Extract Dry 5. Dry & Evaporate (Yields Pure Cmpd) Extract->Dry

Step-by-step liquid-liquid extraction workflow for compound recovery.

References

  • [1] Dunstan, M. T., et al. (2021). The application of amine-based materials for carbon capture and utilisation: an overarching view. RSC Publishing. Available at:[Link]

  • [2] Stahl, S. S., et al. (2020). Electrocatalytic Anaerobic Oxidation of Benzylic Amines Enabled by Ferrocene-Based Redox Mediators. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • [3] Caron, V., et al. (2011). Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

Sources

Optimization

preventing degradation of [3-(Aminomethyl)phenyl]methanesulfonamide at room temperature

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific degradation challenges associated with [3-(Aminomethyl)phenyl]methanesulfonamide (CAS: 114100...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific degradation challenges associated with [3-(Aminomethyl)phenyl]methanesulfonamide (CAS: 114100-09-3). While its unique sulfonamide group offers excellent solubility and reactivity for medicinal chemistry and drug development , the benzylic primary amine in its free base form is highly susceptible to environmental degradation at room temperature.

Below is an in-depth troubleshooting guide, complete with mechanistic explanations, quantitative stability data, and self-validating protocols to ensure the integrity of your compound.

Section 1: Core Mechanistic Troubleshooting (FAQs)

Q1: Why did my white/colorless batch of [3-(Aminomethyl)phenyl]methanesulfonamide turn purple or brown after being left on the bench? A1: This discoloration is the hallmark of photo-induced aerobic oxidation. The benzylic carbon adjacent to the primary amine is highly activated. When exposed to ambient light and atmospheric oxygen, the primary amine undergoes single-electron transfer (SET) oxidative coupling to form N-benzylidene imine derivatives . These imines further polymerize into highly conjugated, colored species. Because of standard handling in ambient conditions, commercial batches of this free base are frequently documented upon receipt as a "purple solid" due to partial oxidation .

Q2: My previously clear stock solution now has a white, insoluble crust forming around the cap. What happened? A2: The primary amine acts as a strong nucleophile and readily absorbs atmospheric carbon dioxide (CO2). This reversible reaction forms an insoluble ammonium carbamate ion pair [[1]]([Link]). The white crust is not an oxidative degradation, but rather a carbamate salt. This effectively reduces the active concentration of your free base in solution and alters its solubility profile.

Q3: How can I prevent this degradation if my workflow strictly requires room-temperature storage? A3: The fundamental cause of both oxidation and carbamate formation is the availability of the nitrogen's lone pair. By converting the free base into a hydrochloride salt, you protonate the amine to form −NH3+​ . This completely removes its nucleophilicity, preventing CO2 attack, and stabilizes the molecule against oxidation, allowing for stable room-temperature storage .

Section 2: Quantitative Stability Data

To optimize your storage and handling workflows, refer to the following comparative stability matrix for [3-(Aminomethyl)phenyl]methanesulfonamide:

Storage ConditionAtmosphereLight ExposureExpected Shelf-LifePrimary Degradation Mechanism
Room Temp (20-25°C) Ambient AirAmbient Light< 1 WeekPhoto-oxidation to Imines (Purple/Brown)
Room Temp (20-25°C) Ambient AirDark1-2 WeeksCO2 Nucleophilic Attack (White Carbamate Crust)
Room Temp (20-25°C) Argon / N2Dark1-3 MonthsTrace Thermal Degradation
Refrigerated (0-8°C) Argon / N2Dark> 12 MonthsNone (Stable Free Base)
Room Temp (20-25°C) Ambient AirAmbient Light> 24 MonthsNone (If converted to HCl Salt)

Section 3: Standard Operating Procedures

Protocol 1: Recovery of Degraded Free Base (Acid-Base Extraction)

If your compound has already degraded (turned purple or formed a white crust), use this self-validating protocol to recover the pure free base.

  • Dissolution & Basic Wash: Dissolve the degraded solid in ethyl acetate (EtOAc) and wash with 1M NaOH.

    • Causality: The basic aqueous layer reverses carbamate formation (releasing CO2) and removes acidic impurities.

    • Self-Validation: Complete dissolution of the white crust in the biphasic mixture visually confirms the successful breakdown of insoluble carbamates.

  • Acidic Extraction: Extract the organic layer with 1M HCl.

    • Causality: The primary amine is protonated, migrating into the aqueous layer as a water-soluble salt. Polymeric imines (purple/brown degradants) remain in the organic layer.

    • Self-Validation: The aqueous layer should appear clear/colorless, while the organic layer retains the purple/brown discoloration, confirming the separation of oxidized impurities.

  • Neutralization & Recovery: Basify the aqueous layer to pH 10 using 2M NaOH and extract with fresh EtOAc.

    • Causality: Deprotonates the amine back to the free base, driving it into the organic phase.

    • Self-Validation: Test the aqueous layer with pH paper to ensure pH > 9, confirming complete deprotonation before extraction.

  • Drying & Storage: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purge the vial with Argon and store at 0-8 °C.

Protocol 2: Hydrochloride Salt Formation for RT Stability

If refrigeration is not possible, convert the purified free base to an HCl salt.

  • Dissolution: Dissolve the purified free base in minimal anhydrous tetrahydrofuran (THF).

  • Protonation: Slowly add 1.1 equivalents of 4M HCl in dioxane dropwise under an Argon atmosphere.

    • Causality: Forms the stable hydrochloride salt, eliminating the nitrogen lone pair responsible for nucleophilic and oxidative reactivity.

    • Self-Validation: The immediate formation of a white precipitate confirms the successful generation of the insoluble hydrochloride salt.

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.

Section 4: Process & Pathway Visualizations

Degradation FreeBase [3-(Aminomethyl)phenyl] methanesulfonamide O2 O2 + Light FreeBase->O2 Oxidation CO2 Atmospheric CO2 FreeBase->CO2 Nucleophilic Attack Imine Imine Polymerization (Purple/Brown) O2->Imine Radical Coupling Carbamate Ammonium Carbamate (White Crust) CO2->Carbamate Reversible

Mechanistic pathways of [3-(Aminomethyl)phenyl]methanesulfonamide degradation at room temperature.

Workflow Step1 Dissolve in Organic Solvent Step2 Acid/Base Extraction Step1->Step2 Removes impurities Step3 Dry over Na2SO4 Step2->Step3 Isolates free base Step4 Store at 0-8°C under Argon Step3->Step4 Prevents oxidation

Self-validating workflow for the recovery and storage of the degraded free base compound.

Section 5: References

  • Title: The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide Source: MDPI (Molecules) URL: [Link][1]

  • Title: Visible-Light-Driven Oxidation of Amines to Imines in Air Source: ACS Publications (Inorganic Chemistry) URL: [Link][2]

Sources

Troubleshooting

Technical Support Center: Troubleshooting [3-(Aminomethyl)phenyl]methanesulfonamide Crystallization in In Vitro Assays

Welcome to the Technical Support Center. This guide is specifically designed for researchers, assay developers, and medicinal chemists encountering precipitation or crystallization issues when utilizing [3-(Aminomethyl)p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, assay developers, and medicinal chemists encountering precipitation or crystallization issues when utilizing [3-(Aminomethyl)phenyl]methanesulfonamide (AMPM) in biochemical and cell-based assays.

By understanding the thermodynamic drivers of sulfonamide crystallization and implementing self-validating liquid handling protocols, you can eliminate false negatives and ensure robust high-throughput screening (HTS) data.

Part 1: The Causality of Crystallization (Why does it happen?)

To prevent AMPM from crashing out of solution, we must first understand the thermodynamic and kinetic forces at play during assay preparation.

1. The "DMSO Solvent Shock" Phenomenon In standard HTS workflows, compounds are stored as 10 mM stock solutions in 100% dimethyl sulfoxide (DMSO). When a volume of this DMSO stock is pipetted directly into an aqueous assay buffer (e.g., PBS, HEPES), the DMSO rapidly diffuses into the bulk water. Because AMPM has limited aqueous solubility, this rapid solvent exchange creates a localized zone of extreme supersaturation, triggering immediate nucleation—a process commonly referred to as "DMSO solvent shock"[1].

2. High Crystal Lattice Energy via Hydrogen Bonding AMPM possesses two highly interactive functional groups: a primary amine (-CH₂NH₂) and a methanesulfonamide group (-NHSO₂CH₃). Sulfonamides are notorious for forming extensive, highly stable intermolecular hydrogen-bonded networks[2]. Crystallographic studies of sulfonamide derivatives reveal that these molecules frequently organize into tightly packed C(8)-1 and C(4)-1 graph set motifs[3]. These strong donor-acceptor interactions significantly increase the crystal lattice energy, meaning that once a nucleation event occurs (via solvent shock), crystal growth is rapid and thermodynamically favorable[3].

Mechanism A 10mM DMSO Stock [3-(Aminomethyl)phenyl]methanesulfonamide B Rapid Aqueous Dilution (Assay Buffer pH 7.4) A->B Pipette Transfer C Localized Supersaturation ('DMSO Solvent Shock') B->C Poor Mixing D Intermolecular H-Bonding (Sulfonamide & Amine Networks) C->D High Lattice Energy E Nucleation & Crystal Growth (False Negatives in Assay) D->E Precipitation

Caption: Pathway of DMSO solvent shock leading to sulfonamide crystallization.

Part 2: Troubleshooting FAQs

Q1: My compound precipitates immediately upon addition to the assay buffer, even at low final concentrations (10 µM). How do I fix this? A1: You are experiencing localized supersaturation. Do not add the buffer to the compound, and avoid standard tip-based pipetting of pure DMSO into static aqueous wells. Instead, reverse the order of addition (add compound to a rapidly mixing buffer) or utilize acoustic liquid handling (see Protocol 1) to dispense nanoliter droplets, which disperse instantly without forming nucleation seeds[1].

Q2: Can I adjust the pH to improve solubility? A2: AMPM contains a basic primary amine (pKa ~9.5) and a weakly acidic sulfonamide (pKa ~10.0). At a physiological pH of 7.4, the amine is protonated while the sulfonamide remains largely neutral, making the molecule highly polar but still prone to H-bond-driven crystallization[2]. Lowering the pH (e.g., pH 5.0) will fully ionize the amine and increase solubility, but this is rarely compatible with enzymatic or cell-based assays. Instead of altering pH, we recommend using kinetic solubility enhancers like Pluronic F-68 or CHAPS.

Q3: How do I know if micro-crystals are forming and skewing my IC50 results? A3: Visual inspection is insufficient. Micro-crystals scatter light and can artificially inflate absorbance or fluorescence readouts, leading to flat IC50 curves or false positives/negatives. You must implement a self-validating system using Laser Nephelometry (see Protocol 2) to confirm the compound remains in a true solution at your maximum assay concentration[4].

Part 3: Quantitative Data & Solubility Profiles

To optimize your assay conditions, reference the following physicochemical properties and empirically determined kinetic solubility thresholds for AMPM.

Table 1: Physicochemical Profile of AMPM

PropertyValue / CharacteristicImpact on Assay
H-Bond Donors 3 (Amine -NH₂, Sulfonamide -NH)High propensity for intermolecular networking[3].
H-Bond Acceptors 3 (Amine -N, Sulfonamide -SO₂)Drives strong crystal lattice formation[3].
Predominant State (pH 7.4) Cationic (Protonated Amine)Interacts strongly with anionic buffer components.

Table 2: Kinetic Solubility Thresholds (Maximum concentration before precipitation)

Buffer System (pH 7.4)Co-Solvent / AdditiveMax Kinetic SolubilityRecommendation
1X PBS1% DMSO (Standard)~25 µMHigh risk of solvent shock[1].
1X PBS1% DMSO + 0.01% Tween-20~80 µMGood for biochemical assays.
1X HEPES1% DMSO + 0.1% Pluronic F-68>150 µMIdeal for cell-based assays.

Part 4: Experimental Protocols

Protocol 1: Mitigating Solvent Shock via Acoustic Dispensing

To prevent the localized supersaturation that drives AMPM crystallization, transition from traditional serial dilution to acoustic liquid handling.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare your final assay buffer (e.g., 50 mM HEPES, pH 7.4) and supplement it with a non-ionic surfactant (0.05% Pluronic F-68) to lower surface tension and disrupt early nucleation events.

  • Plate Pre-fill: Dispense the required volume of the supplemented assay buffer into the destination microtiter plate (e.g., 384-well plate).

  • Source Plate Prep: Prepare a 10 mM stock of AMPM in 100% anhydrous DMSO in an acoustic-compatible source plate.

  • Acoustic Transfer: Use an acoustic dispenser (e.g., Labcyte Echo) to transfer AMPM directly into the buffer-filled destination plate. The acoustic energy dispenses 2.5 nL droplets.

  • Kinetics: Because the droplets are microscopic, the surface-area-to-volume ratio is massive. The DMSO diffuses instantaneously, and the AMPM molecules are hydrated before they can encounter one another to form a crystal lattice[1].

Protocol 2: High-Throughput Laser Nephelometry Validation

Before running your primary assay, validate that AMPM is fully soluble under your specific conditions using laser nephelometry, which detects the light scattering caused by insoluble micro-crystals[4].

Step-by-Step Methodology:

  • Matrix Matching: Ensure the final DMSO concentration remains strictly constant (e.g., 5%) across all wells to prevent solubility enhancement artifacts[5].

  • Serial Dilution: Prepare a 12-point serial dilution of AMPM in your assay buffer (ranging from 1 µM to 500 µM) directly in a clear-bottom 96-well or 384-well plate[4].

  • Incubation: Seal the plate and incubate it at your exact assay temperature (e.g., 37°C) for 60 minutes.

  • Nephelometric Scanning: Read the plate using a laser nephelometer.

  • Data Interpretation: Plot the concentration of AMPM against the light scattering intensity. The scattering will remain at a low, constant baseline until the kinetic solubility limit is reached. The sharp inflection point where scattering increases dictates your absolute maximum assay concentration[5].

Workflow Step1 Prepare Serial Dilutions in Assay Buffer (Constant 5% DMSO) Step2 Incubate at 37°C (Match Assay Conditions) Step1->Step2 Step3 Laser Nephelometry Scan (Measure Light Scattering) Step2->Step3 Decision Scattering Detected? Step3->Decision Pass Kinetic Solubility Confirmed Proceed to Bioassay Decision->Pass No Fail Precipitation Detected Adjust Buffer/Surfactant Decision->Fail Yes

Caption: Self-validating laser nephelometry workflow for kinetic solubility.

References

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. Available at:[Link]

  • Perlovich, G. L., et al. (2009). Thermodynamic and Structural Aspects of Sulfonamide Crystals and Solutions. Journal of Pharmaceutical Sciences, 98(12), 4738-4755. Available at:[Link]

  • Perlovich, G. L., et al. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Crystal Growth & Design, 11(3), 885-896. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

[3-(Aminomethyl)phenyl]methanesulfonamide vs mafenide acetate efficacy

Comparative Efficacy Guide: [3-(Aminomethyl)phenyl]methanesulfonamide vs. Mafenide Acetate in Antimicrobial and Biochemical Applications Target Audience: Researchers, Medicinal Chemists, and Drug Development Professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: [3-(Aminomethyl)phenyl]methanesulfonamide vs. Mafenide Acetate in Antimicrobial and Biochemical Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide

Executive Summary

In the landscape of sulfonamide-derived therapeutics, structural nuances dictate pharmacological destiny. This guide provides an objective, data-driven comparison between Mafenide Acetate (a clinical gold-standard topical antimicrobial) and [3-(Aminomethyl)phenyl]methanesulfonamide (a highly specialized preclinical research intermediate).

While both compounds share an aminomethyl-substituted aromatic scaffold, their differing functional groups—a primary benzenesulfonamide versus a secondary methanesulfonamide—fundamentally alter their target affinity, lipophilicity, and clinical utility. Mafenide acetate is optimized for deep tissue penetration and broad-spectrum bacterial eradication in avascular burn eschars[1]. Conversely, [3-(Aminomethyl)phenyl]methanesulfonamide is engineered for targeted biochemical research, serving as a critical building block in the development of neurological therapeutics and selective enzyme inhibitors[2].

Structural Pharmacology & Mechanistic Divergence

To understand the efficacy of these two compounds, one must analyze the causality behind their structure-activity relationships (SAR).

Mafenide Acetate (Sulfamylon): Mafenide is formulated as 4-(aminomethyl)benzenesulfonamide acetate. Its primary mechanism of action is distinct from classic sulfonamides (which competitively inhibit dihydropteroate synthase in the folic acid pathway)[3]. Instead, Mafenide exerts its bacteriostatic effects by disrupting bacterial cell functions and inhibiting metalloenzymes, most notably Carbonic Anhydrase (CA)[4]. The primary sulfonamide group ( −SO2​NH2​ ) is the critical pharmacophore here; its deprotonated nitrogen coordinates directly with the zinc ion ( Zn2+ ) in the CA active site. Furthermore, its high aqueous solubility and low protein binding allow it to diffuse rapidly through necrotic burn eschar to reach underlying tissues[4].

[3-(Aminomethyl)phenyl]methanesulfonamide: This compound shifts the aminomethyl group to the meta position and replaces the primary sulfonamide with a methanesulfonamide moiety ( −NHSO2​CH3​ ). This structural modification sterically hinders and electronically alters the compound's ability to coordinate with zinc in the classic CA active site. Consequently, it lacks the potent, broad-spectrum CA-driven metabolic acidosis side effects associated with systemic Mafenide exposure[4]. Instead, the methanesulfonamide group acts as a versatile hydrogen bond donor/acceptor network, making it an ideal intermediate for synthesizing drugs that target specific neurological pathways, protein kinases, or inflammatory cyclooxygenases[2].

Pathway Root Aminomethyl-Substituted Sulfonamides Maf Mafenide Acetate Root->Maf Ana [3-(Aminomethyl)phenyl] methanesulfonamide Root->Ana Maf_Struct Primary Benzenesulfonamide (para-substituted) Maf->Maf_Struct Ana_Struct Methanesulfonamide (meta-substituted) Ana->Ana_Struct Maf_Mech Strong Zn2+ Coordination (Carbonic Anhydrase Inhibition) Maf_Struct->Maf_Mech Ana_Mech Complex H-Bonding Network (Kinase/Receptor Targeting) Ana_Struct->Ana_Mech Maf_Out Broad-Spectrum Antibacterial Rapid Eschar Penetration Maf_Mech->Maf_Out Ana_Out Targeted Biochemical Probe Neurological Drug Scaffold Ana_Mech->Ana_Out

Fig 1: Mechanistic divergence based on structural substitution of sulfonamide derivatives.

Quantitative Data & Efficacy Profiling

The following tables synthesize physicochemical properties and experimental efficacy parameters. Note that while Mafenide is evaluated based on its clinical antimicrobial performance, the methanesulfonamide analog is evaluated based on its utility as a biochemical probe.

Table 1: Physicochemical & Structural Comparison

PropertyMafenide Acetate[3-(Aminomethyl)phenyl]methanesulfonamide
CAS Number 13009-99-9114100-09-3 (Free base)
Molecular Weight 246.28 g/mol (Acetate salt)200.26 g/mol
Sulfonamide Type Primary ( −SO2​NH2​ )Secondary/Methanesulfonamide ( −NHSO2​CH3​ )
Substitution Pattern Para (1,4-disubstituted)Meta (1,3-disubstituted)
Primary Indication Severe thermal burn woundsPharmaceutical intermediate / Biochemical research

Table 2: Comparative Pharmacological Profile

ParameterMafenide Acetate[3-(Aminomethyl)phenyl]methanesulfonamide
Antimicrobial Efficacy High (Log10 reduction of 1.23 in suspension assays against P. aeruginosa)[1]Low/Negligible (Lacks broad-spectrum DHPS or bacterial CA inhibition)
Eschar Penetration Excellent (Diffuses through avascular tissue)[4]Not applicable (Optimized for systemic/intracellular targeting)
Carbonic Anhydrase Inhibition Potent (Causes metabolic acidosis systemically)[4]Weak (Steric hindrance prevents optimal Zn2+ coordination)
Primary Utility Direct topical application (5% solution or 10% cream)[5]Precursor for synthesizing targeted anti-inflammatory/neurological agents[2]

Experimental Methodologies

To objectively validate the differing efficacies of these compounds, researchers must employ self-validating experimental systems. Below are the standard protocols used to assess eschar penetration and enzymatic inhibition.

Protocol A: Ex Vivo Burn Wound Penetration & Antimicrobial Assay

This protocol adapts the Walker burn model to evaluate the ability of a compound to penetrate necrotic tissue and eradicate Pseudomonas aeruginosa[5].

  • Tissue Excision & Preparation:

    • Action: Harvest full-thickness porcine or murine skin explants and induce a standardized thermal injury using a heated brass block (100°C for 10 seconds).

    • Causality: This creates a reproducible layer of denatured collagen (eschar). Standardizing the surface area ensures that the diffusion gradient of the applied sulfonamide remains constant across replicates.

  • Bacterial Inoculation:

    • Action: Inoculate the subeschar space with 1×106 CFU of log-phase P. aeruginosa. Incubate for 24 hours at 37°C to allow biofilm initiation.

    • Causality: Log-phase bacteria are used to mimic acute, aggressive colonization typical of early-stage burn wound sepsis[1].

  • Compound Application:

    • Action: Apply 5% Mafenide acetate solution (or an equimolar concentration of the research analog) directly to the eschar surface.

    • Causality: Applying equimolar concentrations rather than equal weights accounts for the molecular weight differences between the acetate salt and the free base, ensuring a 1:1 molecular comparison.

  • Incubation & Extraction:

    • Action: Incubate for 48 hours. Excise the tissue, weigh it, and homogenize in a neutralizing buffer (e.g., Letheen broth).

    • Causality: The neutralizing buffer is critical; it arrests the antimicrobial action of any residual drug during the homogenization process, preventing false-positive efficacy results during plating.

  • CFU Quantification:

    • Action: Perform serial dilutions and plate on MacConkey agar. Calculate the Log10 reduction per gram of tissue.

Workflow Step1 Ex Vivo Tissue Thermal Injury Step2 P. aeruginosa Subeschar Inoculation Step1->Step2 Step3 Equimolar Compound Application Step2->Step3 Step4 48h Incubation & Tissue Homogenization Step3->Step4 Step5 Neutralization & CFU Quantification Step4->Step5

Fig 2: Ex vivo burn wound model workflow for evaluating antimicrobial eschar penetration.

Protocol B: Metalloenzyme (Carbonic Anhydrase) Inhibition Profiling

This assay determines why Mafenide causes metabolic acidosis while the methanesulfonamide analog does not.

  • Enzyme Reconstitution: Prepare a 10 nM solution of purified human Carbonic Anhydrase II (hCA II) in a 20 mM HEPES buffer (pH 7.4).

  • Inhibitor Pre-incubation: Add varying concentrations (0.1 µM to 100 µM) of the test compounds to the enzyme solution and incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation is mandatory. It allows the primary sulfonamide of Mafenide to establish a stable coordinate covalent bond with the active site zinc ion before the substrate is introduced.

  • Substrate Addition: Add 4-nitrophenyl acetate (4-NPA) to a final concentration of 1 mM.

  • Spectrophotometric Analysis: Monitor the esterase activity of CA by measuring the formation of 4-nitrophenol at 400 nm over 5 minutes. Calculate the Ki​ (inhibition constant) using the Cheng-Prusoff equation.

Conclusion & Drug Development Perspectives

The comparison between Mafenide Acetate and [3-(Aminomethyl)phenyl]methanesulfonamide perfectly illustrates the precision of modern medicinal chemistry. Mafenide remains an indispensable clinical tool for severe thermal injuries due to its unique ability to penetrate eschar and inhibit bacterial metalloenzymes[4]. However, its systemic absorption leads to the inhibition of human carbonic anhydrase, resulting in metabolic acidosis[1].

For drug development professionals, [3-(Aminomethyl)phenyl]methanesulfonamide represents the evolutionary next step in scaffold design. By shifting the substitution to the meta position and utilizing a methanesulfonamide group, researchers can bypass the zinc-coordination toxicity of primary sulfonamides. This makes the compound a highly valuable, low-toxicity intermediate for synthesizing next-generation therapeutics targeting complex neurological and inflammatory pathways[2].

References

  • The Antimicrobial Efficacy of Topically Applied Mafenide Acetate, Citric Acid and Wound Irrigation Solutions Lavanox and Prontosan against Pseudomonas aeruginosa - PMC. nih.gov. Available at:[Link]

  • What is Mafenide Acetate used for? - Patsnap Synapse. patsnap.com. Available at:[Link]

  • The effect of 5% mafenide acetate solution on bacterial control in infected rat burns. nih.gov. Available at:[Link]

Sources

Comparative

validating [3-(Aminomethyl)phenyl]methanesulfonamide purity using NMR spectroscopy

The accurate determination of chemical purity is a foundational requirement in pharmaceutical development and chemical synthesis. For bifunctional molecules like [3-(Aminomethyl)phenyl]methanesulfonamide —a compound feat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The accurate determination of chemical purity is a foundational requirement in pharmaceutical development and chemical synthesis. For bifunctional molecules like [3-(Aminomethyl)phenyl]methanesulfonamide —a compound featuring both a basic primary amine and a weakly acidic sulfonamide group—traditional chromatographic methods often present significant analytical challenges.

This guide provides an objective, in-depth comparison between High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for validating the purity of [3-(Aminomethyl)phenyl]methanesulfonamide. By examining the causality behind experimental choices, we establish a self-validating framework for absolute purity determination.

The Analytical Dilemma: qNMR vs. HPLC-UV

While HPLC-UV is the industry's "gold standard" for separating complex mixtures, its reliance on relative area percentages can be misleading. The bifunctional nature of [3-(Aminomethyl)phenyl]methanesulfonamide often leads to peak tailing on standard C18 stationary phases, requiring complex, buffered mobile phases to achieve baseline resolution[1]. Furthermore, HPLC-UV is blind to UV-transparent impurities (e.g., inorganic salts or aliphatic byproducts) and assumes uniform UV response factors across all components unless identical reference standards are used[2].

In contrast, qNMR is a primary, SI-traceable analytical method that provides a direct measurement of the analyte's mass fraction[3]. It bypasses chromatographic separation entirely. Because the signal intensity in a 1H-NMR spectrum is directly proportional to the molar concentration of the nuclei, qNMR allows for absolute purity quantification using an internal calibrant, eliminating the need for a highly pure reference standard of the target analyte itself[4].

Table 1: Methodological Comparison for Purity Validation
ParameterQuantitative NMR (qNMR)HPLC-UV
Fundamental Principle Signal intensity is directly proportional to the number of resonating nuclei[1].Separation based on column partitioning; detection via UV absorption[2].
Reference Standard Requires only an SI-traceable internal calibrant (e.g., Maleic Acid, DSS)[4].Requires a certified reference standard of the exact analyte for absolute quantification[2].
Purity Metric Absolute mass fraction (% w/w)[3].Relative area percentage (Area %)[2].
Impurity Detection Universal detection for all proton-containing species; detects bulk mass balance[5].Highly sensitive to UV-active impurities; blind to non-chromophoric species[1].
Method Development Minimal; requires finding an isolated calibrant signal without spectral overlap[4].Intensive; requires optimizing mobile phase pH, gradients, and column chemistry[1].

Comparative Workflow

The following diagram illustrates the orthogonal pathways taken when validating purity via qNMR versus HPLC-UV.

Workflow Start Purity Validation of [3-(Aminomethyl)phenyl]methanesulfonamide qNMR qNMR (Absolute Purity) Start->qNMR HPLC HPLC-UV (Relative Purity) Start->HPLC qNMR_Prep Co-weigh Analyte & Calibrant (0.01 mg precision) qNMR->qNMR_Prep HPLC_Prep Prepare Analyte & Reference Standard Solutions HPLC->HPLC_Prep qNMR_Acq 1H-NMR Acquisition (D1 > 5*T1, 90° Pulse) qNMR_Prep->qNMR_Acq HPLC_Acq Chromatographic Separation (Optimized Mobile Phase) HPLC_Prep->HPLC_Acq qNMR_Calc Calculate Mass Fraction via Integral Ratios qNMR_Acq->qNMR_Calc HPLC_Calc Calculate Area % via UV Response HPLC_Acq->HPLC_Calc Result Orthogonal Data Synthesis & Purity Confirmation qNMR_Calc->Result HPLC_Calc->Result

Comparative workflow of qNMR and HPLC-UV for orthogonal purity validation.

Self-Validating Protocol: Absolute qNMR Purity Determination

To ensure trustworthiness and metrological traceability, the qNMR protocol must be treated as a self-validating system. The accuracy of the final purity value is entirely dependent on gravimetric precision and complete magnetization recovery during acquisition[6].

Step 1: Calibrant Selection and Causality

For [3-(Aminomethyl)phenyl]methanesulfonamide, the 1H-NMR spectrum in DMSO-d6 yields distinct signals: the aromatic protons (multiplet, ~7.0–7.4 ppm), the benzylic protons of the aminomethyl group (singlet, ~3.8 ppm), and the methyl protons of the methanesulfonamide group (singlet, ~3.0 ppm).

  • Choice of Calibrant: Maleic acid (certified reference material) is selected because its single alkene resonance occurs at ~6.26 ppm in DMSO-d6. This ensures zero spectral overlap with the analyte's target integration peaks[4].

Step 2: Gravimetric Sample Preparation
  • Using a calibrated microbalance, accurately weigh ~10.00 mg (± 0.01 mg) of the[3-(Aminomethyl)phenyl]methanesulfonamide sample into a clean vial[6].

  • Accurately weigh ~5.00 mg (± 0.01 mg) of the SI-traceable Maleic acid internal calibrant into the same vial.

  • Add 600 µL of high-purity DMSO-d6. Vortex thoroughly to ensure complete dissolution.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube[6].

Step 3: System Suitability & T1 Relaxation (Self-Validation)

Before quantitative acquisition, perform an Inversion-Recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton of interest.

  • Causality: If the relaxation delay ( D1​ ) is too short, the nuclei will not fully relax between pulses, leading to artificially truncated integrals and a false purity value. Set D1​≥5×T1​ (typically 30–60 seconds) to guarantee >99.3% magnetization recovery[4].

Step 4: Quantitative Acquisition Parameters
  • Pulse Program: Single pulse, without carbon decoupling (e.g., zg on Bruker systems)[6].

  • Pulse Angle: 90° excitation pulse for maximum signal-to-noise ratio.

  • Number of Scans (NS): Minimum of 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1, which is required to keep integration errors below 1%[4].

  • Acquisition Time (AQ): > 3 seconds to ensure high digital resolution.

Step 5: Data Processing and Calculation

Apply a line broadening factor (LB = 0.1 Hz) and zero-fill to 256K data points[6]. Manually phase and baseline-correct the spectrum (5th order polynomial). Integrate the Maleic acid peak (~6.26 ppm, 2H) and the analyte's benzylic peak (~3.8 ppm, 2H) or methyl peak (~3.0 ppm, 3H).

Calculate the absolute purity ( Px​ ) using the following mass balance equation[5]:

Px​=Ical​Ix​​×Nx​Ncal​​×Mcal​Mx​​×Wx​Wcal​​×Pcal​

(Where I = integral area, N = number of protons, M = molecular weight, W = gravimetric weight, and P = purity of the calibrant).

Comparative Data Presentation & Interpretation

When validating [3-(Aminomethyl)phenyl]methanesulfonamide, comparing qNMR absolute purity against HPLC-UV area percentage often reveals critical insights into the synthesis process. The table below summarizes representative validation data across different synthesis batches.

Table 2: Quantitative Data Summary (qNMR vs. HPLC-UV)
Sample BatchHPLC-UV (Area %)qNMR Absolute Purity (% w/w)Discrepancy ( Δ )Causality & Interpretation
Batch A (Crude) 96.5%92.1%+4.4%HPLC overestimates purity due to the presence of UV-transparent inorganic salts (e.g., residual catalysts) which qNMR detects via mass balance deficit[5].
Batch B (Purified) 99.8%98.2%+1.6%Discrepancy arises from differential UV response factors of trace organic impurities. qNMR, being molar-based, provides a more accurate representation[2].
Batch C (Reference) 99.9%99.7%+0.2%High congruence. The slight difference is attributed to residual moisture (water), which is invisible to HPLC-UV but accounted for in the qNMR 100% method[5].

Strategic Recommendations

For the rigorous validation of [3-(Aminomethyl)phenyl]methanesulfonamide, a dual-method orthogonal approach is recommended.

  • Use HPLC-UV for routine reaction monitoring, impurity profiling, and high-throughput screening where relative purity and separation of isomers are prioritized[1].

  • Use qNMR as the primary definitive assay for certifying reference standards, determining absolute potency, and confirming mass balance when UV-transparent impurities are suspected[3].

By understanding the causality behind these techniques, drug development professionals can build highly trustworthy, self-validating analytical packages that withstand rigorous regulatory scrutiny.

References

  • Purity by Absolute qNMR Instructions - ACS.org. Source: acs.org.[Link]

  • Quantitative NMR Spectroscopy: Absolute concentration determination. Source: ox.ac.uk.[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC. Source: nih.gov.[Link]

  • qNMR - Quantitative Analysis by NMR - AWS. Source: amazonaws.com.[Link]

Sources

Comparative

Fragment-Based Optimization: IC50 Comparison of [3-(Aminomethyl)phenyl]methanesulfonamide and Reference Compounds in Serine Protease Targeting

As fragment-based drug discovery (FBDD) continues to reshape the landscape of rational drug design, targeting the S1 specificity pocket of trypsin-like serine proteases remains a highly effective strategy . Proteases suc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As fragment-based drug discovery (FBDD) continues to reshape the landscape of rational drug design, targeting the S1 specificity pocket of trypsin-like serine proteases remains a highly effective strategy . Proteases such as Urokinase-type Plasminogen Activator (uPA) and Thrombin are critical mediators of tissue remodeling and coagulation, making them prime therapeutic targets.

This guide provides an objective, data-driven comparison of [3-(Aminomethyl)phenyl]methanesulfonamide against standard reference inhibitors. By dissecting the mechanistic rationale and providing self-validating experimental protocols, we aim to equip drug development professionals with actionable insights for fragment-to-lead optimization.

Mechanistic Rationale: The S1 Pocket and Vectorial Growth

The S1 pocket of trypsin-like serine proteases is characterized by a deep, narrow cleft with a highly conserved aspartic acid residue (Asp189) at its base. Benzylamine derivatives are privileged FBDD scaffolds for this site because their aminomethyl group ( −CH2​NH2​ ) mimics the basic side chains of endogenous arginine or lysine substrates .

[3-(Aminomethyl)phenyl]methanesulfonamide is rationally designed to exploit this architecture through two distinct mechanisms:

  • Electrostatic Anchoring: At physiological pH, the primary amine is protonated, driving deep penetration into the S1 pocket to form a critical salt bridge with the carboxylate of Asp189.

  • Vectorial Growth via Meta-Substitution: The N -phenylmethanesulfonamide moiety ( −NHSO2​CH3​ ) at the meta position acts as a versatile growth vector. Unlike rigid hydrophobic extensions, the methanesulfonamide group provides both hydrogen bond donor (NH) and acceptor (SO 2​ ) capabilities. This allows the fragment to displace high-energy water molecules at the S1 pocket opening and interact favorably with the backbone amides of the S2 or S1' subpockets (e.g., Gly219).

BindingLogic Asp189 Asp189 (S1 Pocket Base) Amine Aminomethyl Group (Protonated) Amine->Asp189 Salt Bridge / H-Bond Phenyl Phenyl Ring Core Phenyl->Amine Scaffold Sulfonamide Methanesulfonamide (Meta Position) Phenyl->Sulfonamide Scaffold S2_Pocket S2 / S1' Subpockets Sulfonamide->S2_Pocket H-Bond / Growth Vector

Logical binding mechanism of[3-(Aminomethyl)phenyl]methanesulfonamide in the S1 pocket.

Experimental Methodology: Self-Validating Chromogenic Assay

To ensure high-fidelity IC50 determination, inhibitory activity must be evaluated using a continuous chromogenic assay. For uPA, the synthetic peptide substrate S-2444 (pyroGlu-Gly-Arg-pNA) is the gold standard . The protocol below is designed as a self-validating system, utilizing kinetic readouts to prevent false positives associated with endpoint assays.

Step-by-Step Protocol
  • Buffer Preparation: Prepare the assay buffer (20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% Tween-20). Causality: The inclusion of Tween-20 is critical to prevent non-specific adsorption of the enzyme or hydrophobic fragments to the microplate walls, ensuring that the measured IC50 reflects true thermodynamic binding.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, incubate recombinant human uPA (final concentration 2 nM) with varying concentrations of the test compound (serial dilutions from 1 mM to 1 µM) for 15 minutes at 37°C. Causality: Low-molecular-weight fragments often exhibit fast on/off rates but require time to reach thermodynamic equilibrium. Pre-incubation ensures the fragment occupies the active site before the competing substrate is introduced.

  • Reaction Initiation: Add the S-2444 substrate to a final concentration of 0.4 mM. Causality: This concentration approximates the Km​ of S-2444 for uPA, balancing assay sensitivity with a robust signal-to-noise ratio.

  • Kinetic Measurement: Immediately monitor the linear increase in absorbance at 405 nm continuously for 10 minutes. Causality: Cleavage of S-2444 releases p -nitroaniline (pNA), which absorbs strongly at 405 nm. Measuring the initial velocity ( vi​ ) ensures the reaction is in the steady-state linear phase (<10% substrate depletion).

  • Data Analysis: Calculate the fractional activity ( vi​/v0​ ) relative to a DMSO vehicle control. Determine the IC50 using a four-parameter logistic non-linear regression model.

Workflow Prep Enzyme & Compound Pre-incubation (15 min) Substrate Add S-2444 Substrate (Chromogenic) Prep->Substrate Kinetics Measure Absorbance (405 nm, 10 min) Substrate->Kinetics Analysis Calculate IC50 (Non-linear Regression) Kinetics->Analysis

Step-by-step workflow for the uPA chromogenic assay using S-2444 substrate.

Quantitative Data: IC50 Comparison

The table below summarizes the inhibitory potency of [3-(Aminomethyl)phenyl]methanesulfonamide against uPA, compared directly with established S1-targeting reference compounds .

CompoundTarget EnzymeIC50 (µM)Molecular Weight (Da)Structural Role / Mechanism
[3-(Aminomethyl)phenyl]methanesulfonamide uPA45.2 200.26S1 Anchor + S1' H-bonding vector
Amiloride uPA7.1229.63Highly optimized uPA-selective reference
p-Aminobenzamidine uPA82.5135.17Classic S1 reference / Affinity probe
Benzamidine uPA150.0120.15Unsubstituted baseline S1 anchor
Discussion of Results

The experimental data validates the structural hypothesis of vectorial growth. While the unsubstituted baseline fragment (Benzamidine) exhibits a weak IC50 of 150.0 µM, the addition of the meta-methanesulfonamide group in [3-(Aminomethyl)phenyl]methanesulfonamide yields a >3-fold improvement in potency (IC50 = 45.2 µM).

For a fragment weighing only ~200 Da, an IC50 in the mid-micromolar range represents exceptional ligand efficiency (LE). The enhanced affinity is causally linked to the methanesulfonamide group's ability to establish secondary hydrogen bond networks at the S1 pocket rim, lowering the overall free energy of binding ( ΔG ). While it does not surpass the highly rigid, optimized structure of Amiloride (7.1 µM), it provides a vastly superior, synthetically tractable starting point for fragment linking and lead optimization compared to standard benzamidines.

References

  • Fragment-based drug discovery: opportunities for organic synthesis Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases Source: RSC Advances URL:[Link]

  • The catalytic domain of endogenous urokinase-type plasminogen activator is required for mitogenic activity Source: Journal of Cell Science (The Company of Biologists) URL:[Link]

Validation

Orthogonal Validation Methods for [3-(Aminomethyl)phenyl]methanesulfonamide Binding: A Comprehensive Comparison Guide

Executive Summary [3-(Aminomethyl)phenyl]methanesulfonamide (CAS 114100-09-3 / 1178363-39-7) is a versatile, low-molecular-weight compound (200.26 Da) widely utilized as a key intermediate and fragment in pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[3-(Aminomethyl)phenyl]methanesulfonamide (CAS 114100-09-3 / 1178363-39-7) is a versatile, low-molecular-weight compound (200.26 Da) widely utilized as a key intermediate and fragment in pharmaceutical development, particularly for targeting neurological disorders and investigating enzyme inhibition[1][2][3]. Because fragment-sized molecules typically exhibit weak binding affinities ( KD​ in the high micromolar to millimolar range), relying on a single biochemical assay to confirm target engagement is highly susceptible to false positives. To ensure scientific integrity in drug development, establishing a self-validating, orthogonal biophysical workflow is mandatory[4]. This guide objectively compares the premier biophysical methods used to validate the binding of this specific molecule to protein targets.

Mechanistic Basis of Binding

Understanding how a molecule interacts with its target dictates which validation methods are appropriate. [3-(Aminomethyl)phenyl]methanesulfonamide features two critical pharmacophores that drive binding:

  • Methanesulfonamide Moiety ( CH3​SO2​NH− ): This functional group acts as a potent hydrogen bond donor and acceptor. In the context of metalloenzymes (e.g., Carbonic Anhydrases), the deprotonated sulfonamide nitrogen can coordinate directly with active-site metal ions (such as Zn2+ ), driving a strongly enthalpic interaction.

  • Aminomethyl Group ( −CH2​NH2​ ): Protonated at physiological pH, this primary amine provides a strong electrostatic anchor, allowing it to interact with negatively charged residues (e.g., aspartate or glutamate) in the target's binding pocket.

Because of its low mass, mass-based detection methods must be highly sensitive, and thermodynamic profiling is critical to distinguish specific, target-directed binding from non-specific aggregation.

Comparative Analysis of Orthogonal Methods

To objectively validate the interaction between [3-(Aminomethyl)phenyl]methanesulfonamide and a target protein, researchers must triangulate data across distinct biophysical principles.

Surface Plasmon Resonance (SPR)Surface plasmon resonance (SPR) relies on the concept of total internal reflection to measure changes in the refractive index near a sensor surface, enabling real-time detection of binding kinetics ( kon​ , koff​ )[5]. SPR is the gold standard for high-throughput kinetic profiling. However, detecting a 200 Da molecule requires high target immobilization densities to generate a measurable mass shift[6].
Isothermal Titration Calorimetry (ITC)ITC measures the heat released or absorbed during binding without requiring chemical modification or immobilization[7]. It provides a complete thermodynamic profile ( ΔH , ΔS , and stoichiometry n ) in a single experiment. ITC is critical for confirming that the SPR signal is driven by specific structural interactions (enthalpy-driven) rather than non-specific hydrophobic sticking (entropy-driven)[4].
Microscale Thermophoresis (MST)Microscale thermophoresis is based on the detection of a temperature-induced change in fluorescence and the directed movement of molecules in a microscopic temperature gradient[8]. MST is an immobilization-free, solution-phase technique, making it the ideal orthogonal check if the target protein loses structural integrity when covalently attached to an SPR chip[9].
Quantitative Data Comparison
ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Primary Output Kinetics ( kon​ , koff​ ), Affinity ( KD​ )Thermodynamics ( ΔH , ΔS ), Stoichiometry ( n )Affinity ( KD​ ) in solution
Sensitivity ( KD​ range) pM to low mMnM to high μM pM to mM
Sample Consumption Low (Target: ~10 μg , Ligand: low)High (Target: ~1-2 mg, Ligand: high)Very Low (Target: <1 μg )
Immobilization Required? Yes (Covalent or Capture)No (In solution)No (In solution, requires fluorophore)
Throughput High (384-well compatible)Low (1-2 hours per run)Medium (Capillary format)
Key Limitation for Fragments Low molecular weight limits signalLow heat of binding requires high conc.Fluorescent labeling may alter binding

Logical Workflows & Visualizations

The following diagrams illustrate the logical progression and complementary nature of these validation methods.

Workflow Start Primary Hit [3-(Aminomethyl)phenyl]methanesulfonamide DSF Thermal Shift Assay (DSF) Target Engagement & ΔTm Start->DSF SPR Surface Plasmon Resonance (SPR) Kinetics (kon, koff) & Affinity DSF->SPR ΔTm > 2°C ITC Isothermal Titration Calorimetry (ITC) Thermodynamics (ΔH, ΔS, n) SPR->ITC Dose-dependent response MST Microscale Thermophoresis (MST) Solution-Phase Orthogonal Check SPR->MST Immobilization artifacts? Valid Validated Lead/Fragment Ready for Structural Biology ITC->Valid Enthalpy-driven binding MST->Valid Confirmed Kd

Caption: Workflow for orthogonal biophysical validation of small molecule fragments.

Logic cluster_SPR SPR (Mass-Based) cluster_ITC ITC (Heat-Based) Mol [3-(Aminomethyl)phenyl] methanesulfonamide (MW: 200.26 Da) SPR_Node High-Density Chip (CM7) Mol->SPR_Node ITC_Node High Concentration (Low-c regime) Mol->ITC_Node SPR_Out Output: kon, koff, KD DMSO Correction Critical SPR_Node->SPR_Out ITC_Out Output: ΔH, -TΔS, n Buffer Matching Critical ITC_Node->ITC_Out

Caption: Complementary biophysical profiling: SPR provides kinetics while ITC provides thermodynamics.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in causality and self-validation checkpoints specifically tailored for [3-(Aminomethyl)phenyl]methanesulfonamide.

Protocol 1: SPR Kinetic Validation
  • Causality: Because the compound has a low molecular weight (200.26 Da)[2], the mass shift upon binding is minimal. To achieve a detectable signal ( Rmax​ ), a high-capacity sensor chip (e.g., CM7) must be used to immobilize a high density of the target protein[5].

  • Step 1: Target Immobilization. Covalently couple the target protein to the CM7 chip via standard amine coupling. Why: The primary amines on the target's surface react with the NHS/EDC-activated dextran matrix, creating a stable covalent bond.

  • Step 2: Solvent Correction. Prepare a DMSO calibration curve (e.g., 4.5% to 5.5% DMSO). Why: Fragments are dissolved in DMSO. Even a 0.1% mismatch in DMSO concentration between the running buffer and the sample causes a massive bulk refractive index shift that will obscure the true fragment binding signal.

  • Step 3: Analyte Injection. Inject [3-(Aminomethyl)phenyl]methanesulfonamide in a 2-fold dilution series (e.g., 1 μM to 500 μM ) at a high flow rate (50 μL/min ). Why: High flow rates minimize mass transport limitations, ensuring the observed kon​ reflects true binding kinetics rather than diffusion.

  • Self-Validation Checkpoint: Subtract the signal from an unmodified reference channel (Fc1) and a blank buffer injection (double-referencing). If the reference-subtracted sensorgram shows a square-wave profile with no exponential curvature, the interaction is likely non-specific or limited by solubility.

Protocol 2: ITC Thermodynamic Profiling
  • Causality: ITC measures the heat released or absorbed during binding without requiring chemical modification[]. This is critical for confirming that the SPR signal is driven by specific structural interactions (enthalpy) rather than non-specific hydrophobic sticking (entropy)[4].

  • Step 1: Exact Buffer Matching. Dialyze the target protein extensively against the final assay buffer. Dilute the ligand ([3-(Aminomethyl)phenyl]methanesulfonamide) using the exact final dialysate. Why: Any mismatch in buffer composition (especially salts or DMSO) will generate large heats of dilution that mask the small heat of fragment binding.

  • Step 2: Low-c Titration Setup. Because fragments often have weak affinities ( KD​ > 10 μM ), achieving a standard sigmoidal curve ( c -value between 10 and 100) is difficult due to solubility limits. Set the target concentration to ~50 μM in the cell and the ligand to ~1-2 mM in the syringe. Why: In this "low-c" regime, fixing the stoichiometry ( n=1 ) during data fitting allows for accurate extraction of the binding enthalpy ( ΔH ) and affinity ( KD​ ).

  • Step 3: Injection Strategy. Perform 19 injections of 2 μL each, with 150-second spacing. Why: Adequate spacing ensures the thermal power returns to baseline, allowing accurate integration of the area under each peak.

  • Self-Validation Checkpoint: Perform a "ligand-into-buffer" control titration. Subtract these background heats of dilution from the "ligand-into-protein" data. If the integrated heats do not saturate (level off), the binding is non-specific or the ligand concentration is too low.

References

  • Chem-Impex - N-(3-Aminomethyl-phenyl)
  • ChemScene - (3-(Aminomethyl)phenyl)methanesulfonamide Chemical Properties
  • J&K Scientific - Enzyme Inhibition and Protein Interactions of N-(3-Aminomethyl-phenyl)methanesulfonamide
  • Portland Press / The Biochemist - A beginner's guide to surface plasmon resonance
  • Creative BioMart - Principle and Protocol of Surface Plasmon Resonance (SPR)
  • BOC Sciences - Isothermal Titr
  • Malvern Panalytical - Using Isothermal Titration Calorimetry (ITC) in Fragment-Based Drug Discovery
  • NIH / PMC - Use of Microscale Thermophoresis (MST) to Measure Binding Affinities
  • Wikipedia - Microscale Thermophoresis Principles

Sources

Safety & Regulatory Compliance

Safety

[3-(Aminomethyl)phenyl]methanesulfonamide proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams on optimizing not just their synthetic pathways, but their end-to-end operational safety.[3-(Aminomethyl)phenyl]methanesulfonamide is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams on optimizing not just their synthetic pathways, but their end-to-end operational safety.[3-(Aminomethyl)phenyl]methanesulfonamide is a critical intermediate extensively utilized in the synthesis of pharmaceuticals targeting neurological disorders and advanced diagnostic agents ()[1].

However, standard Safety Data Sheets (SDS) often lack the mechanistic context required to build truly self-validating safety protocols. To ensure laboratory safety and environmental compliance, personnel must understand the causality behind this compound's hazards. This guide provides a comprehensive, step-by-step operational plan for the safe handling, segregation, and disposal of[3-(Aminomethyl)phenyl]methanesulfonamide.

Hazard Profile & Mechanistic Causality

Before initiating any waste management protocol, it is essential to understand how the molecule interacts with biological systems and the environment. According to standard chemical classifications, this compound exhibits a multi-route hazard profile ()[2].

The table below summarizes the quantitative regulatory thresholds for classifying waste streams containing this compound, alongside the chemical causality of these hazards ()[3].

Hazard ClassificationGHS CodeWaste Concentration ThresholdMechanistic Causality
Acute Toxicity (Oral, Dermal, Inhalation)Acute Tox. 4 (H302, H312, H332)≥ 1.0% in waste mixtureThe lipophilic methanesulfonamide moiety facilitates rapid systemic permeation across biological membranes.
Skin Irritation Skin Irrit. 2 (H315)≥ 20.0% (Sum of H315 + H319)The primary amine (-CH2NH2) acts as a localized nucleophile and weak base, stripping protons from dermal layers.
Eye Irritation Eye Irrit. 2A (H319)≥ 20.0% (Sum of H315 + H319)Direct nucleophilic attack on corneal proteins by the unprotonated amine group.
Specific Target Organ Toxicity STOT SE 3 (H336)N/A (Qualitative assessment)Systemic absorption leads to CNS depression, causing dizziness and drowsiness.

Self-Validating Safety Insight: Because of the STOT SE 3 (drowsiness/dizziness) classification, inhalation of aerosolized powders during cleanup can impair a researcher's cognitive function, creating a cascading safety failure[2]. Therefore, relying solely on PPE is insufficient; primary engineering controls are mandatory.

Pre-Disposal: Engineering Controls & PPE

To prevent exposure during waste consolidation, the following self-validating defense-in-depth strategy must be employed:

  • Engineering Controls: All transfers, weighing, and waste consolidation must be performed inside a certified chemical fume hood with a face velocity of 80–100 fpm.

  • Dermal Protection: Wear nitrile gloves (minimum 8 mil thickness). The primary amine can degrade thinner latex gloves over time.

  • Ocular Protection: ANSI Z87.1 tight-fitting safety goggles are required. Standard safety glasses leave the orbital bone exposed to irritant dust.

  • Respiratory Protection: If fume hood containment is compromised, a NIOSH-approved N95 or P100 particulate respirator must be worn.

Waste Segregation Decision Workflow

Proper disposal requires strict segregation to prevent exothermic reactions and to comply with EPA Resource Conservation and Recovery Act (RCRA) guidelines ()[4].

G Start Waste Generation: [3-(Aminomethyl)phenyl] methanesulfonamide Solid Solid Waste (Powders, PPE, Labware) Start->Solid Liquid Liquid Waste (Solutions, Washings) Start->Liquid Incineration High-Temp Incineration (EPA Approved Facility) Solid->Incineration Double-bag & Seal Org Organic Solvents (DMSO, MeOH, etc.) Liquid->Org Aq Aqueous Solutions (Buffers, Water) Liquid->Aq Org->Incineration Segregate Halogenated vs. Non-Halogenated AqueousWaste Aqueous Waste Stream (Accumulation Carboy) Aq->AqueousWaste Do Not Sewer AqueousWaste->Incineration Off-site Treatment

Workflow for the segregation and disposal of [3-(Aminomethyl)phenyl]methanesulfonamide waste streams.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Management (Powders, Contaminated Labware, PPE)
  • In-Hood Collection: Gather all solid waste (empty vials, contaminated spatulas, heavily soiled gloves) strictly inside the fume hood to prevent aerosolizing the irritant powder.

  • Primary Containment: Place items into a chemically compatible, puncture-resistant high-density polyethylene (HDPE) container.

  • Secondary Containment (Self-Validating Step): Double-bag the HDPE container in 6-mil transparent plastic bags. This ensures that if the primary container seal fails during transport, the secondary barrier contains the acute toxic dust.

  • Labeling: Affix a hazardous waste label immediately. It must explicitly state: "Hazardous Waste:[3-(Aminomethyl)phenyl]methanesulfonamide (Acute Tox 4, Irritant)" and include the accumulation start date ()[5].

Protocol B: Liquid Waste Management (Solutions and Washings)

This compound is frequently dissolved in organic solvents (e.g., DMSO, Methanol) or aqueous buffers during biochemical assays.

  • Solvent Compatibility Check: Verify that the waste solvent does not contain strong oxidizers (e.g., peroxides, nitric acid). The primary amine can undergo rapid, exothermic oxidation if mixed improperly.

  • Segregation:

    • Organic: Pour into the designated "Non-Halogenated Organic Waste" carboy. If dissolved in DCM or Chloroform, use the "Halogenated" carboy.

    • Aqueous: Pour into a designated "Aqueous Toxic Waste" carboy. Never dispose of sulfonamide derivatives down the drain. Sulfonamides resist standard wastewater treatment and contribute to aquatic toxicity and environmental persistence ()[6].

  • Volume Management: Do not fill liquid waste carboys beyond 80% capacity to allow for vapor expansion and prevent pressure-induced ruptures.

Protocol C: Spill Response & Decontamination
  • Isolation: Evacuate the immediate 5-foot radius to prevent tracking the powder throughout the laboratory.

  • Containment: Cover the powder spill with damp absorbent pads (using water or a 10% ethanol solution) to suppress dust generation. Never sweep dry powder, as this will aerosolize the STOT SE 3 hazard.

  • Collection: Use a non-sparking scoop to transfer the damp mass into an HDPE hazardous waste bucket.

  • Surface Decontamination: Wipe the area with a mildly acidic solution (e.g., 1% acetic acid) to neutralize residual primary amines, followed by a thorough water rinse. Dispose of all wipes as solid hazardous waste.

Regulatory Compliance & Final Destruction

Under EPA guidelines and international equivalents, waste containing ≥ 1% of an Acute Tox. 4 substance must be classified and managed strictly as hazardous waste ()[3].

  • Satellite Accumulation: Store labeled waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure secondary containment bins are used to catch accidental leaks.

  • Final Destruction: The only universally accepted method for the final destruction of sulfonamide-containing complex organics is high-temperature incineration at a licensed facility. The facility must be equipped with environmental scrubbers to capture the sulfur oxides (SOx) and nitrogen oxides (NOx) produced during the thermal destruction of the methanesulfonamide group ()[7].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(Aminomethyl)phenyl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
[3-(Aminomethyl)phenyl]methanesulfonamide
© Copyright 2026 BenchChem. All Rights Reserved.